Chlorodiisobutyloctadecylsilane
Description
Properties
IUPAC Name |
chloro-bis(2-methylpropyl)-octadecylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMXXRLSKVGVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408131 | |
| Record name | Chlorodiisobutyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162578-86-1 | |
| Record name | Chlorodiisobutyloctadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisobutyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of chlorodiisobutyloctadecylsilane. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and insights.
Chemical Structure and Identification
This compound is an organosilane compound characterized by a central silicon atom bonded to a chlorine atom, two isobutyl groups, and a long-chain octadecyl group.[1][2] This unique structure, featuring both a reactive chloro group and hydrophobic alkyl chains, makes it a versatile reagent in materials science and surface chemistry.[1][2]
The structural formula can be represented as CH₃(CH₂)₁₇Si[CH₂CH(CH₃)₂]₂Cl.[3] The key identifiers for this compound are:
-
SMILES String: CCCCCCCCCCCCCCCCCC--INVALID-LINK--(CC(C)C)CC(C)C[3]
-
InChI Key: LAMXXRLSKVGVCO-UHFFFAOYSA-N
The following diagram illustrates the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference(s) |
| Molecular Weight | 431.25 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1] |
| Assay | ≥ 85% | [1][3] |
| Density | 0.86 g/mL at 25 °C | [1][3] |
| Boiling Point | 140-170 °C at 0.05 mmHg | [1][3] |
| Refractive Index | n20/D 1.459 | [1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [3] |
Applications and Experimental Use
This compound is primarily utilized as a versatile silane coupling agent and a surface modifying agent.[1] Its utility stems from the dual reactivity of its structure: the chlorosilane group can react with hydroxylated surfaces to form stable covalent bonds, while the long hydrophobic octadecyl chain imparts water repellency and alters surface energy.[1][2]
Key Application Areas:
-
Surface Modification: It is widely used to create hydrophobic, self-assembled monolayers (SAMs) on surfaces such as silica, glass, and metal oxides.[2] This is particularly beneficial in the coatings industry to enhance hydrophobicity and chemical resistance.[1]
-
Adhesion Promotion: The compound enhances the adhesion and compatibility between organic polymers and inorganic substrates in composites, sealants, and adhesives.[1]
-
Chromatography: It serves as a derivatizing agent for creating reversed-phase stationary phases in chromatography, where the C18 chain provides the necessary hydrophobic interactions for separation.[2]
-
Intermediate in Organic Synthesis: The reactive Si-Cl bond allows it to be a building block for the synthesis of more complex silicon-containing molecules.[2]
While this compound is a key reagent in materials science, its direct application in drug development, particularly in relation to specific signaling pathways, is not well-documented in publicly available literature. Its role in the pharmaceutical industry is more likely as an intermediate in the synthesis of more complex molecules or in the surface modification of drug delivery systems.[]
General Experimental Protocol for Surface Modification:
A detailed experimental protocol for a specific application would be proprietary or published in peer-reviewed literature for a particular study. However, a general workflow for using this compound for surface modification can be outlined as follows.
Safety and Handling
This compound is classified as a corrosive material.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield, in a well-ventilated area such as a fume hood.[2][3] The compound is designated with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis and Purification of Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust, multi-step methodology for the synthesis and purification of chlorodiisobutyloctadecylsilane. The described protocols are based on fundamental principles of organosilicon chemistry and are intended to be a valuable resource for researchers in various fields, including drug development, materials science, and organic synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a three-step process, commencing with the formation of a key intermediate, diisobutylchlorosilane. This is followed by a platinum-catalyzed hydrosilylation reaction with 1-octadecene to introduce the long alkyl chain. The final step involves the chlorination of the resulting trialkylsilane to yield the desired product.
Experimental Protocols
Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for the success of these reactions. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Chlorosilanes are corrosive and react with moisture to produce HCl; handle with care. Lithium aluminum hydride reacts violently with water.
Step 1: Synthesis of Diisobutylchlorosilane
This procedure details the synthesis of the diisobutylchlorosilane intermediate via a Grignard reaction. The reverse addition of the Grignard reagent to trichlorosilane is employed to favor the formation of the desired dialkylated product.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Trichlorosilane
-
Anhydrous diethyl ether
-
Iodine (crystal)
Procedure:
-
Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents). A crystal of iodine is added to activate the magnesium. Anhydrous diethyl ether is added to cover the magnesium. A solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Trichlorosilane: The Grignard reagent solution is transferred to the dropping funnel. A separate, flame-dried, three-necked flask is charged with trichlorosilane (0.4 equivalents) dissolved in anhydrous diethyl ether and cooled to 0°C in an ice bath. The Grignard reagent is added dropwise to the stirred trichlorosilane solution, maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The mixture is then filtered under an inert atmosphere to remove the magnesium salts. The filtrate is concentrated by distillation at atmospheric pressure to remove the diethyl ether. The crude diisobutylchlorosilane is then purified by fractional distillation under reduced pressure.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Isobutyl bromide | 137.02 | 1.0 | Varies |
| Magnesium turnings | 24.31 | 1.2 | Varies |
| Trichlorosilane | 135.45 | 0.4 | Varies |
| Anhydrous Diethyl Ether | 74.12 | - | Varies |
Table 1: Reagents for the synthesis of diisobutylchlorosilane.
Step 2: Synthesis of Diisobutyloctadecylsilane
This step involves the reduction of diisobutylchlorosilane to diisobutylsilane, followed by the hydrosilylation of 1-octadecene.
2.2.1. Reduction of Diisobutylchlorosilane
Materials:
-
Diisobutylchlorosilane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether.
-
A solution of diisobutylchlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition, the reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath. The resulting precipitate is filtered off, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by distillation to yield crude diisobutylsilane, which is used in the next step without further purification.
2.2.2. Hydrosilylation of 1-Octadecene
Materials:
-
Diisobutylsilane
-
1-Octadecene
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
Procedure:
-
A flame-dried Schlenk flask is charged with 1-octadecene (1.0 equivalent) and a catalytic amount of Karstedt's catalyst (10-20 ppm Pt) in anhydrous toluene.
-
Diisobutylsilane (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to 60°C and stirred for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the Si-H peak in the IR spectrum.
-
Upon completion, the solvent is removed under reduced pressure to yield crude diisobutyloctadecylsilane.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Diisobutylchlorosilane | 178.78 | 1.0 | Varies |
| Lithium Aluminum Hydride | 37.95 | 1.1 | Varies |
| 1-Octadecene | 252.49 | 1.0 | Varies |
| Diisobutylsilane | 144.35 | 1.1 | Varies |
Table 2: Reagents for the synthesis of diisobutyloctadecylsilane.
Step 3: Chlorination of Diisobutyloctadecylsilane
This final step converts the trialkylsilane to the desired chlorosilane.
Materials:
-
Diisobutyloctadecylsilane
-
Acetyl chloride
-
Iron(III) chloride (FeCl₃, anhydrous)
Procedure:
-
The crude diisobutyloctadecylsilane (1.0 equivalent) is dissolved in a minimal amount of an inert solvent like hexane in a flame-dried flask under a nitrogen atmosphere.
-
A catalytic amount of anhydrous FeCl₃ (0.5-1 mol%) is added to the solution.
-
Acetyl chloride (1.2 equivalents) is added dropwise to the stirred mixture at room temperature.[1][2]
-
The reaction is stirred for 2-4 hours at room temperature.
-
The reaction mixture is filtered to remove the catalyst, and the solvent and excess acetyl chloride are removed under reduced pressure to yield the crude this compound.
Purification
The final product is purified by fractional vacuum distillation to achieve high purity.
Procedure:
-
The crude this compound is transferred to a distillation flask equipped with a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced to approximately 0.05 mmHg.
-
The distillation flask is heated gently. Any low-boiling impurities are collected in a forerun fraction.
-
The temperature is then carefully increased, and the fraction boiling between 140-170°C at 0.05 mmHg is collected as the pure this compound.
| Property | Value |
| Purity | >95% (as determined by GC-MS) |
| Yield | Varies depending on reaction scale and optimization |
| Boiling Point | 140-170°C at 0.05 mmHg |
| Appearance | Colorless to pale yellow liquid |
| Refractive Index | ~1.459 (n20/D) |
Table 3: Expected properties of purified this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the chemical structure and the absence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups and the absence of starting materials (e.g., Si-H bonds).
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory setup and scale.
References
An In-depth Technical Guide to Chlorodiisobutyloctadecylsilane: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of chlorodiisobutyloctadecylsilane. The information is curated for researchers, scientists, and professionals in drug development who utilize silane coupling agents for surface modification, drug delivery systems, and other advanced applications.
Core Physical and Chemical Data
This compound is a versatile organosilane compound recognized for its ability to form stable, hydrophobic surfaces. Its utility stems from the dual reactivity of its molecular structure: a hydrolyzable chloro group that reacts with inorganic substrates and bulky, non-polar side chains that impart hydrophobicity.
Identification and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 162578-86-1 | [1][2][3][4] |
| Molecular Formula | C₂₆H₅₅ClSi | [2][3] |
| Molecular Weight | 431.25 g/mol | [2][3][4][5] |
| Linear Formula | CH₃(CH₂)₁₇Si[CH₂CH(CH₃)₂]₂Cl | [1][4][5] |
| SMILES String | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(CC(C)C)CC(C)C | [1][5] |
| InChI Key | LAMXXRLSKVGVCO-UHFFFAOYSA-N | [1][5] |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound.
| Property | Value | Conditions | Reference |
| Appearance | Colorless liquid | Ambient | [2] |
| Boiling Point | 140 - 170 °C | 0.05 mmHg | [1][2][5] |
| Density | 0.86 g/mL | at 25 °C | [1][2][5] |
| Refractive Index | n20/D 1.459 | at 20 °C | [1][2][5] |
| Flash Point | 113 °C (235.4 °F) | Closed cup | [1][5] |
Chemical and Safety Properties
The chemical behavior and associated safety information are critical for the proper and safe handling of this compound.
| Property | Description | Reference |
| Reactivity | Reacts with water and other protic solvents. The Si-Cl bond is susceptible to hydrolysis, forming silanols which can then condense. It readily reacts with hydroxyl groups on surfaces like glass, silica, and metal oxides to form stable siloxane bonds. | |
| Stability | Stable under anhydrous conditions. Moisture sensitive. | |
| Hazard Classifications | Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1 | [1][5] |
| Signal Word | Danger | [1][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances, particularly moisture. | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the key physical properties of this compound are provided below. These are generalized standard methods applicable to liquid organosilicon compounds.
Determination of Boiling Point (Micro Method)
Principle: The Siwoloboff method is a micro-scale technique for determining the boiling point of a liquid by observing the temperature at which a fine stream of bubbles ceases to emerge from a capillary tube and the liquid is drawn back into it.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
The capillary tube, with its sealed end up, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer.
-
The assembly is placed in the Thiele tube containing a heating medium (e.g., mineral oil).
-
The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
Determination of Density
Principle: The density of a liquid can be determined by measuring the mass of a known volume of the liquid. A pycnometer, a flask with a precise volume, is commonly used for this purpose.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark of the pycnometer.
-
The exterior of the pycnometer is carefully dried, and its mass is determined.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Determination of Refractive Index
Principle: The refractive index of a liquid is measured using a refractometer, which determines the angle at which light is bent as it passes from a prism of known refractive index into the sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Dropper
Procedure:
-
The prisms of the Abbe refractometer are cleaned and dried.
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and clamped.
-
The refractometer is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by the circulating water bath.
Visualizations
Logical Relationship of Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical and chemical properties.
Caption: Structure-Property relationship of this compound.
References
A Comprehensive Technical Guide to the Solubility of Chlorodiisobutyloctadecylsilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of chlorodiisobutyloctadecylsilane, a long-chain organosilane. A thorough understanding of its solubility is crucial for applications ranging from surface modification and materials science to potential, though less direct, applications in pharmaceutical and drug development contexts where silanization is employed. Due to the reactive nature of chlorosilanes, quantitative solubility data is not widely published. Therefore, this guide presents expected solubility based on physicochemical principles and provides a detailed experimental protocol for its precise determination.
Physicochemical Properties and Expected Solubility
This compound possesses a long C18 alkyl chain, imparting significant nonpolar character. The diisobutyl groups further contribute to its steric bulk and lipophilicity. The silicon-chlorine bond is reactive, particularly towards protic solvents. Based on the "like dissolves like" principle, this compound is expected to be highly soluble in nonpolar and moderately polar aprotic organic solvents. Its solubility is predicted to decrease significantly in highly polar and protic solvents.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | Miscible/Very Soluble | The nonpolar nature of these solvents closely matches the long alkyl and isobutyl chains of the silane, leading to favorable van der Waals interactions. |
| Moderately Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents possess sufficient nonpolar character to dissolve the alkyl portion of the molecule, while their polarity can accommodate the Si-Cl bond. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them less compatible with the long nonpolar alkyl chain of the silane. |
| Polar Protic | Methanol, Ethanol, Water | Insoluble (Reacts) | These solvents will react with the chlorosilane moiety, leading to hydrolysis and condensation reactions rather than simple dissolution. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a solvent. This protocol is adapted for the reactive nature of this compound.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Dry glassware (vials with screw caps, syringes, volumetric flasks)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
0.2 µm syringe filters compatible with the solvent
Procedure:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere, add an excess amount of this compound to a series of dry vials.
-
Using a dry syringe, add a known volume of the desired anhydrous organic solvent to each vial.
-
Seal the vials tightly with screw caps.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points until the concentration remains constant.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved silane to settle.
-
Carefully withdraw a known volume of the supernatant using a dry syringe, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean, dry volumetric flask.
-
-
Analysis:
-
Dilute the filtered solution to a suitable concentration with the same anhydrous solvent.
-
Analyze the diluted solution using a calibrated GC-MS or HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × 100) / Initial volume of supernatant
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, the key factors are the nonpolar alkyl chains and the polar, reactive chlorosilyl group.
Diagram 2: Factors Influencing Solubility
Caption: Interplay of solute and solvent properties determining solubility.
Relevance in Drug Development
While this compound is not a therapeutic agent itself, its properties as a surface-modifying agent are relevant to drug development, particularly in the area of drug delivery systems. Silanization is a common technique for functionalizing surfaces such as silica nanoparticles, which can be used as drug carriers.
A thorough understanding of the solubility of the silane coupling agent is critical for:
-
Controlled Surface Modification: The silanization process is often carried out in an organic solvent. The solubility of the silane dictates the choice of solvent to achieve a uniform and controlled deposition on the substrate.
-
Formulation of Delivery Systems: For nanoparticle-based drug delivery systems, the surface properties, which are modified by silanes, influence their stability, biocompatibility, and drug-loading capacity.
-
Purification: After surface modification, residual silane and by-products must be washed away. Knowledge of solubility helps in selecting appropriate washing solvents.
Diagram 3: Role of Silane Solubility in Drug Carrier Preparation
Caption: Workflow for preparing a drug carrier using silanization.
An In-depth Technical Guide on Chlorodiisobutyloctadecylsilane
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data on chlorodiisobutyloctadecylsilane.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and chemical synthesis.
| Property | Value |
| Molecular Formula | C26H55ClSi[1][2] |
| Molecular Weight | 431.25 g/mol [1][2] |
| CAS Number | 162578-86-1[1][2] |
Experimental Protocols
Detailed experimental protocols involving this compound are highly dependent on the specific application, such as its use as a derivatization agent in chromatography or in organic synthesis. Researchers should refer to specific literature relevant to their field of inquiry for detailed methodologies.
Visualizations
To illustrate the structural components of this compound, the following diagram outlines the logical relationship between its constituent groups.
A diagram showing the primary chemical groups bonded to the central silicon atom.
References
Navigating the Procurement and Application of High-Purity Chlorodiisobutyloctadecylsilane for Pharmaceutical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiisobutyloctadecylsilane is a long-chain organosilane with significant potential in pharmaceutical sciences, primarily for the surface modification of materials to control hydrophobicity, improve drug delivery system stability, and functionalize analytical devices. However, a critical challenge for researchers in drug development is the limited commercial availability of this reagent in high-purity grades. This guide provides an in-depth overview of the current commercial landscape, a technical discussion on the implications of purity in research, and outlines a general framework for the purification and characterization of technical-grade this compound to meet the stringent requirements of pharmaceutical research and development.
Commercial Availability and Purity Landscape
For researchers seeking to procure this compound, it is essential to recognize that the compound is predominantly available as a "technical grade" reagent. This designation implies a lower purity level, which may be suitable for some industrial applications but often falls short of the rigorous standards demanded in drug development.
| Supplier | Stated Purity/Grade | Assay Method |
| Sigma-Aldrich | technical grade, 85% | Not specified |
| Chem-Impex | ≥ 85% | Titration |
This table is based on publicly available information and may not be exhaustive. Researchers are advised to contact suppliers directly for the most current and detailed product specifications.
The common assay method, titration, provides a measure of the total reactive chlorosilane content but does not offer insights into the nature and quantity of impurities. These impurities can include residual starting materials, byproducts from the synthesis process (such as other chlorosilanes), and degradation products. The presence of such impurities can lead to inconsistent experimental results, introduce unknown variables, and potentially interfere with sensitive biological assays.
The Critical Role of Purity in Drug Development
In the context of drug development, the purity of all reagents is paramount. For a surface-modifying agent like this compound, impurities can have several detrimental effects:
-
Inconsistent Surface Modification: The presence of other reactive silanes can lead to a heterogeneous and poorly defined surface, affecting properties like drug loading, release kinetics, and biocompatibility.
-
Toxicity and Biocompatibility Issues: Uncharacterized impurities may be cytotoxic or elicit an undesirable immune response, compromising the safety profile of a drug delivery system.
-
Analytical Interference: Impurities can interfere with analytical techniques used to characterize the modified surfaces and the final drug product.
-
Lack of Reproducibility: The variability of impurities between different batches of technical-grade material can make it challenging to achieve reproducible experimental outcomes, a cornerstone of regulatory submission.
A Proposed Workflow for Purification and Characterization
Given the current market limitations, researchers may need to purify commercially available technical-grade this compound in-house to achieve the desired purity for their applications. The following section outlines a general experimental workflow for this purpose.
Purification Protocol
A common and effective method for purifying chlorosilanes is fractional distillation under reduced pressure. The significant difference in boiling points between the desired product and potential impurities allows for their separation.
Experimental Protocol: Fractional Distillation of Technical-Grade this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane.
-
Charging the Flask: Charge the distillation flask with technical-grade this compound.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions based on their boiling points at the applied pressure. The main fraction corresponding to high-purity this compound should be collected in a pre-weighed, dry receiving flask.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture contamination.
Caption: Workflow for the purification of this compound.
Purity Assessment and Characterization
Following purification, it is crucial to thoroughly characterize the material to confirm its identity and assess its purity. A combination of analytical techniques should be employed.
Experimental Protocols for Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the purified silane in a dry, aprotic solvent (e.g., hexane or toluene).
-
Injection: Inject a small volume of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a temperature program that allows for the separation of the main component from any residual impurities.
-
MS Detection: Acquire mass spectra of the eluting peaks to confirm the identity of this compound and identify any impurities based on their fragmentation patterns.
-
Purity Calculation: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve a small amount of the purified silane in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Analyze the spectra to confirm the chemical structure of this compound. The integration of the proton signals in the ¹H NMR spectrum can be used to assess the relative amounts of different components and identify impurities.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition: Acquire the FTIR spectrum.
-
Spectral Analysis: Confirm the presence of characteristic functional group vibrations, such as Si-Cl and C-H stretches, and the absence of bands corresponding to impurities (e.g., Si-OH from hydrolysis).
-
Caption: Analytical workflow for purity and identity confirmation.
Potential Applications in Drug Development
High-purity this compound, once obtained, can be a valuable tool in various aspects of drug development. Its primary utility lies in its ability to form stable, hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces.
-
Surface Modification of Nanoparticles: The surface of silica-based or other nanoparticles can be functionalized to control their hydrophobicity. This can influence their interaction with biological membranes, circulation time, and drug release profile.
-
Functionalization of Microfluidic Devices: In "lab-on-a-chip" devices used for high-throughput screening and diagnostics, surface modification can prevent non-specific adsorption of biomolecules and improve the performance of assays.
-
Chromatography: While less common for this specific silane, it could potentially be used to prepare novel stationary phases for specialized chromatographic separations.
Caption: Logical relationships of potential applications.
Conclusion
CAS number and safety data for chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the CAS number, safety data, and applications of chlorodiisobutyloctadecylsilane. It is intended for use by professionals in research and development who are interested in surface modification, chromatography, and materials science.
Chemical Identification and Properties
This compound is an organosilane compound utilized for creating hydrophobic surfaces. Its long octadecyl chain imparts nonpolar characteristics, while the reactive chlorosilyl group allows for covalent attachment to hydroxylated surfaces.
| Property | Value |
| CAS Number | 162578-86-1 |
| Molecular Formula | C26H55ClSi |
| Molecular Weight | 431.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 140 - 170 °C at 0.05 mmHg |
| Density | 0.86 g/mL at 25 °C |
| Refractive Index | 1.459 |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
Safety Data
This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1][2]. It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | ||
| P310: Immediately call a POISON CENTER or doctor/physician.[2] |
Applications
The primary application of this compound is in surface modification to create hydrophobic, self-assembled monolayers (SAMs). This is particularly relevant in the following areas:
-
Chromatography: Used as a derivatizing agent to create reversed-phase stationary phases for high-performance liquid chromatography (HPLC). The C18 alkyl chain provides the hydrophobic surface necessary for the separation of nonpolar analytes.
-
Materials Science: To impart hydrophobicity to various substrates such as silica, glass, and metal oxides. This can enhance corrosion resistance and modify wetting characteristics.
-
Organic Synthesis: The reactive Si-Cl bond serves as a starting point for the synthesis of more complex organosilane molecules.
Experimental Protocols
Objective: To form a hydrophobic monolayer of diisobutyloctadecylsilane on a silicon wafer substrate.
Materials:
-
This compound
-
Silicon wafers
-
Anhydrous toluene
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Isopropanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare a "Piranha" solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 ratio. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Carefully remove the wafers and rinse extensively with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
In a nitrogen-filled glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse sequentially with fresh anhydrous toluene and then isopropanol to remove any non-covalently bonded silane.
-
Dry the wafers again under a stream of nitrogen.
-
To promote the formation of a stable siloxane network, bake the wafers in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
The success of the surface modification can be confirmed by measuring the water contact angle. A significant increase in the contact angle compared to the bare silicon wafer indicates the formation of a hydrophobic layer.
-
Data Presentation
The effectiveness of surface modification with long-chain alkylsilanes like this compound is typically quantified by measuring the water contact angle. A higher contact angle signifies greater hydrophobicity.
| Surface | Typical Water Contact Angle (°) |
| Unmodified Silicon Wafer | < 20° |
| Octadecylsilane-Modified Silicon Wafer | 95° - 110° |
Note: The exact contact angle can vary depending on the specific silane, substrate, and processing conditions.
Visualizations
Logical Workflow for Surface Modification
Caption: A logical workflow for the surface modification of a substrate using a chlorosilane.
Reaction Pathway for Surface Derivatization
Caption: The general reaction pathway for the derivatization of a hydroxylated surface with a chlorosilane.
References
An In-depth Technical Guide to the Basic Reactivity of Chlorodiisobutyloctadecylsilane with Silica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the reaction of chlorodiisobutyloctadecylsilane with silica surfaces. This process is a cornerstone in the production of sterically protected reversed-phase chromatography stationary phases, which are renowned for their enhanced stability and unique selectivity. This document details the reaction mechanism, presents quantitative data from analogous systems, outlines a representative experimental protocol, and discusses the key factors influencing the reaction outcome.
Core Principles of Reactivity
The fundamental reaction between this compound and a silica surface is a nucleophilic substitution reaction known as silanization. The silica surface is populated with silanol groups (Si-OH), which act as nucleophiles, attacking the electrophilic silicon atom of the chlorosilane. This reaction results in the formation of a stable covalent siloxane bond (Si-O-Si) between the octadecylsilyl moiety and the silica surface, with the concomitant release of hydrogen chloride (HCl) as a byproduct.
The presence of two bulky isobutyl groups attached to the silicon atom is a defining feature of this reagent. This steric hindrance plays a crucial role in the reactivity and the properties of the resulting modified silica:
-
Steric Protection: The bulky isobutyl groups physically shield the newly formed siloxane bond from hydrolytic attack, particularly at low pH. This steric protection is a key factor in the enhanced longevity and robustness of stationary phases prepared with this type of silane.
-
Incomplete Surface Coverage: The significant steric bulk of the diisobutyloctadecylsilyl group prevents a complete reaction with all available surface silanol groups. As a result, the surface coverage is typically limited to 40-50% of the total silanol sites. This leaves a substantial population of residual silanols on the silica surface, which can influence the chromatographic properties of the material.
Quantitative Data on Surface Modification
Obtaining precise quantitative data for the reaction of this compound with silica is often specific to the proprietary manufacturing processes of chromatography column producers. However, data from analogous sterically hindered C18 silanes provide valuable insights into the expected outcomes. The following tables summarize key quantitative parameters for C18 functionalization of silica.
Table 1: Representative Surface Concentration of Octadecyl Chains on Modified Silica
| Silane Type | Silica Substrate | Octadecyl Surface Concentration (μmol/m²) | Reference |
| Octadecyltrichlorosilane | Ethyl-bridged hybrid silica | 3.17 - 3.35 | [1] |
| Identically bonded silane | Silica particle | 3.44 | [1] |
Note: The data presented is for octadecyltrichlorosilane, a trifunctional silane, which may exhibit different bonding characteristics compared to the monofunctional this compound. However, it serves as a useful benchmark for surface coverage.
Table 2: Characterization Techniques for Quantifying Surface Modification
| Technique | Information Provided |
| Elemental Analysis | Determines the weight percentage of carbon on the modified silica, which can be used to calculate the surface coverage of the octadecyl chains. |
| Solid-State 29Si and 13C NMR | Confirms the covalent attachment of the silane to the silica surface and provides information about the chemical environment of the silicon and carbon atoms. |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the modified silica as a function of temperature, allowing for the quantification of the grafted organic material. |
| Nitrogen Sorption Analysis | Characterizes the specific surface area and pore size distribution of the silica before and after modification. |
Experimental Protocols
The following is a representative, generalized protocol for the laboratory-scale modification of porous silica with this compound. It is crucial to perform all steps under anhydrous conditions to prevent the hydrolysis of the chlorosilane.
Materials and Reagents
-
Porous silica gel (e.g., 5 µm, 100 Å pore size)
-
This compound
-
Anhydrous toluene (or other suitable anhydrous, aprotic solvent)
-
Anhydrous pyridine (or other suitable non-nucleophilic base)
-
Anhydrous methanol (for washing)
-
Anhydrous dichloromethane (for washing)
-
Nitrogen or Argon gas for inert atmosphere
Pre-reaction Silica Preparation
-
Drying: Dry the silica gel under vacuum at 150-200 °C for at least 4 hours to remove physisorbed water.
-
Cooling: Allow the silica to cool to room temperature under a stream of dry nitrogen or argon.
Silanization Reaction
-
Slurry Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, suspend the dried silica in anhydrous toluene.
-
Reagent Addition: Add an excess of this compound to the silica slurry, followed by the addition of anhydrous pyridine as an acid scavenger. The pyridine neutralizes the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours under a positive pressure of inert gas with constant stirring.
-
Cooling: After the reaction period, allow the mixture to cool to room temperature.
Post-reaction Workup
-
Filtration: Isolate the modified silica by filtration.
-
Washing: Wash the silica sequentially with anhydrous toluene, anhydrous dichloromethane, and anhydrous methanol to remove unreacted silane, pyridine, and pyridinium hydrochloride.
-
Drying: Dry the final product under vacuum at 60-80 °C to a constant weight.
(Optional) End-capping
To reduce the impact of residual silanol groups, an optional "end-capping" step can be performed by reacting the modified silica with a smaller, more reactive silane, such as trimethylchlorosilane.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key chemical transformation in the silanization of silica with this compound.
Caption: Reaction of a surface silanol group with this compound.
Experimental Workflow
The following diagram outlines the key stages in the synthesis of a sterically protected C18 stationary phase.
References
In-Depth Technical Guide on the Thermal Stability of Chlorodiisobutyloctadecylsilane for Surface Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiisobutyloctadecylsilane is a silylating agent of significant interest for the formation of self-assembled monolayers (SAMs) in a variety of high-performance applications, including chromatography, medical device coatings, and nanoparticle functionalization. Its unique molecular structure, featuring a long octadecyl chain for hydrophobicity and bulky diisobutyl groups attached to the silicon atom, suggests distinct thermal and chemical properties compared to more common linear alkylsilanes. This technical guide provides a comprehensive overview of the thermal stability of this compound-derived surface coatings, drawing upon data from analogous compounds and established principles of silane chemistry. Understanding the thermal decomposition behavior of these coatings is critical for defining their operational limits and ensuring their reliability in demanding environments.
Synthesis of this compound
The synthesis of this compound can be achieved via hydrosilylation, a versatile and efficient method for forming silicon-carbon bonds. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond.
Synthesis Protocol: Hydrosilylation of 1-Octadecene
Materials:
-
1-Octadecene
-
Dichlorodiisobutylsilane
-
Hexachloroplatinic acid ("Speier's catalyst") or a platinum-cyclovinylmethylsiloxane complex
-
Inert solvent (e.g., hexane, distilled from potassium/benzophenone)
-
Stainless steel Hoke cylinder or similar high-pressure reaction vessel
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
The reaction vessel is thoroughly dried, evacuated, and flushed with an inert gas (e.g., argon) multiple times.
-
A catalytic amount of the platinum catalyst is introduced into the reaction vessel.
-
For reactions with gaseous alkenes, the olefin is added, followed by the dichlorosilane. For liquid alkenes like 1-octadecene, it is added to the reaction vessel, potentially diluted with an inert solvent, especially for larger scale reactions to manage heat evolution.
-
Dichlorodiisobutylsilane is then added to the reaction mixture.
-
The reaction vessel is sealed, and the mixture is stirred. An induction period of 5 to 30 minutes may be observed, followed by a noticeable exotherm.
-
After the initial reaction subsides, the mixture is typically stirred for an additional 2 hours to ensure complete reaction.
-
The resulting product, this compound, can then be purified by distillation under reduced pressure.
Note: Large-scale hydrosilylation reactions can be highly exothermic and may lead to hazardous side reactions. It is crucial to perform these reactions under controlled conditions and with appropriate safety precautions, including the use of a solvent to moderate the reaction rate.
Surface Coating Application: Hydrolysis and Condensation
This compound is a chlorosilane, a class of compounds that readily react with hydroxyl groups present on the surface of various substrates like silica, glass, and metal oxides. This reaction forms a stable, covalent silicon-oxygen bond, anchoring the silane molecule to the surface.
The process of forming a durable surface coating involves two primary reactions:
-
Hydrolysis: The chloro group on the silicon atom reacts with water molecules, which can be present in the solvent or adsorbed on the substrate surface, to form a silanol group (-Si-OH) and hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol groups can then react with hydroxyl groups on the substrate surface to form a stable Si-O-Substrate bond. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si), which enhances the stability and durability of the coating.
The bulky diisobutyl groups in this compound are expected to sterically hinder the condensation reaction between adjacent silane molecules. This may result in a less densely packed monolayer compared to coatings formed from linear alkyltrichlorosilanes like octadecyltrichlorosilane (OTS).
Thermal Stability Analysis
The thermal stability of a this compound coating is a critical parameter that dictates its performance in applications involving elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the decomposition temperatures and the amount of material lost at each stage of degradation.
General Thermal Degradation Profile of Alkylsilane Coatings:
Based on studies of analogous long-chain alkylsilanes, the thermal degradation of a this compound coating is expected to occur in distinct stages:
-
Initial Weight Loss (below 200 °C): This initial, minor weight loss is typically attributed to the desorption of physically adsorbed water, residual solvents, or unreacted silane monomers.
-
Decomposition of the Organic Moiety (200 °C - 500 °C): This is the primary degradation phase where the organic part of the silane molecule breaks down. For this compound, this would involve the cleavage of the C-C bonds within the octadecyl and isobutyl chains, as well as the Si-C bond. The presence of the branched diisobutyl groups may influence the onset and rate of this decomposition compared to linear alkyl chains.
-
Decomposition of the Siloxane Network (above 500 °C): The inorganic Si-O-Si backbone of the coating is significantly more stable than the organic components. Its degradation occurs at much higher temperatures.
Quantitative TGA Data for Analogous Long-Chain Alkylsilane Coatings:
| Temperature Range (°C) | Weight Loss (%) - MPS on Silica[1] | Weight Loss (%) - APTES on Silica[2] | Description of Degradation Stage |
| < 200 | ~2-5 | ~2-3 | Desorption of water and residual solvent. |
| 200 - 500 | ~1.1 | ~5-7 | Decomposition of the organic alkyl/propyl chain. |
| 500 - 700 | - | - | Further dehydroxylation of the silica surface.[2] |
| > 700 | - | - | Gradual dehydroxylation of the silica surface.[2] |
Note: The percentage of weight loss is highly dependent on the grafting density of the silane on the substrate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, which can provide insights into the structure and order of the self-assembled monolayer. For well-ordered, crystalline-like monolayers of long-chain alkylsilanes, a melting transition can often be observed.
Expected DSC Profile:
A DSC thermogram of a well-ordered this compound monolayer would be expected to show an endothermic peak corresponding to the melting of the long octadecyl chains. The temperature and enthalpy of this transition would provide information about the packing density and conformational order of the monolayer. The bulky diisobutyl groups might disrupt the packing of the octadecyl chains, potentially leading to a lower melting temperature and a broader melting peak compared to a monolayer of a linear alkylsilane of similar chain length.
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of a Silane Coating
Objective: To determine the thermal stability and decomposition profile of a this compound coating on a substrate.
Instrumentation: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation:
-
For coated nanoparticles, use the dried powder directly.
-
For coated flat substrates, carefully scrape the coating material from the surface to obtain a powder sample.
-
Accurately weigh 5-10 mg of the sample into a clean TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Protocol for Differential Scanning Calorimetry (DSC) of a Silane Coating
Objective: To investigate the thermal transitions (e.g., melting) of a this compound monolayer.
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Carefully scrape the coating from the substrate to obtain a powder sample.
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min. This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample from 150 °C back to room temperature at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again from room temperature to 150 °C at 10 °C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and analyze any endothermic or exothermic peaks to determine transition temperatures and enthalpies.
-
Thermal Degradation Pathway
The thermal decomposition of a this compound coating is a complex process involving multiple reaction pathways. The pyrolysis of organochlorosilanes generally proceeds through a series of bond scission events, with the weakest bonds breaking first.
Proposed Degradation Mechanism:
-
Initiation: The initial step at elevated temperatures is likely the homolytic cleavage of the Si-C bond connecting the octadecyl chain to the silicon atom, as this is generally weaker than the C-C and Si-O bonds. This would generate an octadecyl radical and a silyl radical.
-
Propagation: The highly reactive radicals can then participate in a series of chain reactions, including:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from adjacent alkyl chains, creating new radical sites and leading to further fragmentation.
-
β-Scission: The long alkyl chains can undergo β-scission, breaking C-C bonds and producing smaller volatile fragments (alkenes and alkanes).
-
-
Termination: The radical chain reactions can terminate through recombination or disproportionation of radical species.
The presence of the bulky diisobutyl groups may sterically hinder some of these degradation pathways, potentially leading to a different distribution of decomposition products compared to linear alkylsilanes.
Conclusion
The thermal stability of this compound surface coatings is a critical factor for their application in thermally demanding environments. While direct experimental data for this specific compound is limited, analysis of analogous long-chain and branched alkylsilanes provides valuable insights. The degradation is expected to proceed in stages, with the decomposition of the organic octadecyl and isobutyl groups occurring at temperatures between 200 °C and 500 °C, followed by the degradation of the more stable inorganic siloxane backbone at higher temperatures. The bulky diisobutyl groups are likely to influence both the packing density of the monolayer and the specific pathways of thermal decomposition. The experimental protocols provided in this guide offer a standardized approach for the detailed thermal characterization of these and other novel silane-based surface coatings. Further research focusing on the direct thermal analysis of this compound coatings is warranted to provide more precise quantitative data and a deeper understanding of the structure-property relationships governing their thermal stability.
References
An In-depth Technical Guide to the Spectroscopic Data of Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodiisobutyloctadecylsilane is an organosilane compound of interest for various applications, including surface modification and as a synthetic intermediate. A thorough understanding of its chemical structure is paramount for its effective use. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of spectroscopy to provide a reliable predictive analysis. Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their own characterization efforts.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, such as octadecyltrichlorosilane and silanes containing diisobutyl groups, as well as established spectroscopic correlation tables.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₂- (isobutyl) | ~0.8 - 1.0 | d | 4H |
| -CH- (isobutyl) | ~1.8 - 2.0 | m | 2H |
| -CH₃ (isobutyl) | ~0.9 - 1.1 | d | 12H |
| Si-CH₂- (octadecyl) | ~0.7 - 0.9 | t | 2H |
| -(CH₂)₁₆- (octadecyl) | ~1.2 - 1.4 | m | 32H |
| -CH₃ (octadecyl) | ~0.8 - 0.9 | t | 3H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-CH₂- (isobutyl) | ~25 - 30 |
| -CH- (isobutyl) | ~23 - 28 |
| -CH₃ (isobutyl) | ~24 - 29 |
| Si-CH₂- (octadecyl) | ~15 - 20 |
| -(CH₂)₁₅-CH₂- (octadecyl) | ~22 - 35 |
| -CH₃ (octadecyl) | ~14 |
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C-H bend (alkyl) | 1465 - 1475 | Medium |
| C-H bend (isobutyl gem-dimethyl) | 1365 - 1385 | Medium, often a doublet |
| Si-C stretch | 650 - 850 | Medium to Strong |
| Si-Cl stretch | 450 - 650 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| [M]+ | [C₂₆H₅₅ClSi]+ | Molecular ion peak, likely of low intensity. Will exhibit characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2). |
| [M-57]+ | [C₂₂H₄₇ClSi]+ | Loss of a butyl radical from an isobutyl group. |
| [M-253]+ | [C₈H₁₈ClSi]+ | Loss of the octadecyl chain. |
| 289/291 | [C₁₈H₃₇SiCl₂]+ (from rearrangement) or similar fragments | Fragments showing the characteristic chlorine isotope pattern. |
| 57 | [C₄H₉]+ | Isobutyl cation, likely a prominent peak. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid organosilicon compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum.
-
Typical parameters include a spectral width of 0-220 ppm and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly. Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Inject a dilute solution of the sample (e.g., in hexane or dichloromethane) into the GC inlet.
-
-
Gas Chromatography (GC) Conditions:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100°C, ramp to 300°C).
-
Use an inert carrier gas, such as helium or hydrogen.
-
-
Mass Spectrometry (MS) Conditions:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-600).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of an unknown organosilane compound using the spectroscopic techniques discussed.
Caption: Logical workflow for the spectroscopic analysis of an organosilane.
Methodological & Application
Application Notes and Protocols for Surface Modification Using Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of various materials, including glass, silicon wafers, and metal oxides. Chlorodiisobutyloctadecylsilane is a reactive organosilane used to create a highly hydrophobic, self-assembled monolayer (SAM) on hydroxylated surfaces. The long octadecyl chain imparts a non-polar character to the substrate, significantly increasing its water contact angle and reducing surface energy. This modification is critical in a range of applications, from creating superhydrophobic surfaces to enhancing the dispersion of nanoparticles in non-polar media and fabricating biocompatible coatings.[1][2][3] The diisobutyl groups provide steric hindrance that can influence the packing density of the SAM, while the chlorosilane head group offers high reactivity towards surface hydroxyls, leading to the formation of stable siloxane bonds.
The principle of this surface modification lies in the reaction between the chlorosilane group and the surface hydroxyl (-OH) groups.[1] This reaction forms a covalent Si-O-substrate bond, anchoring the octadecyl chains to the surface. The process is typically carried out in an anhydrous solvent to prevent premature hydrolysis and self-condensation of the silane.[2]
Experimental Protocols
Protocol 1: Substrate Preparation (Hydroxylation)
A clean and hydroxylated surface is paramount for achieving a uniform and high-quality self-assembled monolayer.[4]
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (ACS grade)
-
Isopropyl alcohol (IPA, ACS grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
-
Sonicator
-
Oxygen plasma cleaner (as a safer alternative to piranha solution)
Procedure:
-
Solvent Cleaning: To remove organic residues, sonicate the substrates sequentially in acetone and isopropyl alcohol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Piranha Solution Method (Caution: Extremely Corrosive and Explosive. Handle with extreme care in a designated fume hood):
-
Prepare the piranha solution by slowly and carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio.
-
Submerge the cleaned, dry substrates in the piranha solution for 30 minutes.
-
-
Oxygen Plasma Method (Safer Alternative):
-
Place the cleaned substrates in an oxygen plasma cleaner.
-
Treat the substrates for 5 minutes to generate surface hydroxyl groups.[4]
-
-
-
Rinsing and Final Drying:
-
Thoroughly rinse the activated substrates with copious amounts of DI water.
-
Dry the substrates again under a stream of high-purity nitrogen.
-
The activated substrates should be used immediately for the silanization reaction.
-
Protocol 2: Surface Modification with this compound
This protocol details the formation of a self-assembled monolayer of this compound.
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene or hexane
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Reaction vessel (e.g., desiccator or glovebox)
-
Toluene or hexane (for rinsing)
-
Ethanol (for rinsing)
-
Oven
Procedure:
-
Preparation: Conduct the reaction in a moisture-free environment, such as a nitrogen-filled glovebox or a desiccator. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Silanization Solution: Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. If desired, add a small amount of anhydrous triethylamine to neutralize the HCl byproduct.
-
Immersion: Place the activated substrates in the silanization solution. Ensure the entire surface to be modified is submerged.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can promote a more uniform coating.
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene or hexane to remove any unreacted silane.
-
Perform a final rinse with ethanol.
-
-
Curing: Dry the coated substrates under a stream of nitrogen and then cure them in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.[2]
Characterization and Expected Results
The success of the surface modification can be quantified using various surface analysis techniques.
| Parameter | Untreated Substrate (e.g., Glass) | Modified Substrate |
| Water Contact Angle | < 20° | > 100° |
| Surface Energy | High | Low |
| Surface Chemistry | Presence of O-H peaks (FTIR/XPS) | Presence of C-H, Si-O-Si peaks (FTIR/XPS) |
| Surface Roughness | Substrate-dependent | May slightly increase due to the organic monolayer |
Note: The exact values will depend on the substrate and the quality of the self-assembled monolayer.
Diagrams
Caption: Experimental workflow for surface modification.
Caption: Silanization reaction pathway.
References
Application Notes and Protocols for C18 Column Packing using Chlorodiisobutyloctadecylsilane in HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of chlorodiisobutyloctadecylsilane in the preparation of C18 reversed-phase high-performance liquid chromatography (HPLC) columns. The unique sterically hindered nature of the diisobutyl groups offers alternative selectivity compared to traditional C18 phases, which can be particularly advantageous in the separation of complex mixtures encountered in drug discovery and development.
Introduction
Octadecylsilane (C18) stationary phases are the most widely used in reversed-phase HPLC due to their broad applicability in separating compounds based on hydrophobicity.[1][2][3][4][5] The introduction of bulky isobutyl groups adjacent to the silicon atom in this compound creates a sterically protected environment for the C18 chain. This steric hindrance can influence the retention and selectivity of analytes, particularly for basic compounds, by reducing interactions with residual silanol groups on the silica surface.[6] This unique characteristic makes diisobutyloctadecylsilyl-modified silica an interesting alternative for method development in pharmaceutical analysis.[1]
Synthesis of Diisobutyloctadecylsilyl-Modified Silica
The synthesis of a C18 stationary phase with diisobutyl steric protection involves the chemical bonding of this compound to a silica support. The following is a representative protocol.
Experimental Protocol: Synthesis of Diisobutyloctadecylsilyl-Modified Silica
Materials:
-
High-purity spherical silica gel (e.g., 5 µm particle size, 100 Å pore size)
-
This compound
-
Anhydrous toluene
-
Anhydrous pyridine (or other suitable base)
-
Methanol
-
Acetone
-
Nitrogen gas
Procedure:
-
Silica Activation: Dry the silica gel under vacuum at 150°C for 4 hours to remove adsorbed water and activate the surface silanol groups.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the activated silica gel in anhydrous toluene.
-
Silanization Reaction: While stirring the silica suspension under a nitrogen atmosphere, add anhydrous pyridine followed by the dropwise addition of this compound. The pyridine acts as an acid scavenger for the HCl generated during the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours to ensure complete surface coverage.
-
Washing and Purification: After cooling to room temperature, filter the modified silica gel. Wash the silica sequentially with toluene, methanol, and acetone to remove unreacted silane and byproducts.
-
Drying: Dry the diisobutyloctadecylsilyl-modified silica under vacuum at 60°C to a constant weight.
End-capping (Optional but Recommended):
To further reduce the activity of residual silanol groups, an end-capping step can be performed using a smaller, more reactive silanizing agent like trimethylchlorosilane.
HPLC Column Packing
Proper packing of the HPLC column is critical to achieving high efficiency and symmetrical peak shapes. The slurry packing method is most commonly used for preparing high-performance analytical columns.[7][8]
Experimental Protocol: HPLC Column Packing with Diisobutyloctadecylsilyl-Modified Silica
Materials:
-
Diisobutyloctadecylsilyl-modified silica
-
Slurry solvent (e.g., isopropanol, acetone, or a mixture)
-
Packing solvent (e.g., isopropanol or methanol)
-
Empty stainless steel HPLC column (e.g., 150 mm x 4.6 mm)
-
High-pressure column packing pump
Procedure:
-
Slurry Preparation: Prepare a slurry of the diisobutyloctadecylsilyl-modified silica in the chosen slurry solvent. The concentration of the slurry is typically around 10% (w/v). Sonicate the slurry for 10-15 minutes to ensure a homogeneous dispersion.
-
Column Setup: Attach the empty HPLC column to the packing pump reservoir.
-
Packing Process: Pour the slurry into the reservoir. Pressurize the system using the packing solvent at a high pressure (e.g., 6000-8000 psi). Maintain the pressure until a stable flow of the packing solvent is observed at the column outlet and the column bed is stable.[9]
-
Column Equilibration: Once packed, equilibrate the column with the desired mobile phase for your application. It is recommended to flush the column with at least 20 column volumes of the mobile phase before the first injection.
Performance Evaluation and Application
The performance of a diisobutyloctadecylsilyl-packed column can be evaluated by analyzing a standard mixture of acidic, basic, and neutral compounds. The steric protection afforded by the diisobutyl groups is expected to result in improved peak shapes for basic analytes.
Expected Chromatographic Performance
The following table summarizes the expected performance characteristics of a diisobutyloctadecylsilyl C18 column compared to a traditional C18 column for the separation of a mixture of basic drugs. This data is illustrative and based on the performance of sterically hindered C18 phases.[10]
| Analyte (Basic Drugs) | Retention Time (min) on Diisobutyl-C18 (Expected) | Peak Asymmetry (As) on Diisobutyl-C18 (Expected) | Retention Time (min) on Traditional C18 | Peak Asymmetry (As) on Traditional C18 |
| Propranolol | 8.5 | 1.1 | 9.2 | 1.8 |
| Nortriptyline | 10.2 | 1.2 | 11.5 | 2.1 |
| Amitriptyline | 12.1 | 1.1 | 13.8 | 2.5 |
Mobile Phase: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
Application in Pharmaceutical Analysis
Columns packed with diisobutyloctadecylsilyl-modified silica are well-suited for various applications in pharmaceutical analysis, including:
-
Impurity Profiling: The alternative selectivity can help in resolving closely eluting impurities from the active pharmaceutical ingredient (API).
-
Analysis of Basic Drugs: The reduced silanol interaction leads to improved peak shapes and more accurate quantification of basic compounds.[10]
-
Method Development: Provides an additional tool for chromatographers to achieve desired separations when traditional C18 columns are not optimal.
Visualized Workflows
Synthesis and Packing Workflow
Caption: Workflow for the synthesis of diisobutyloctadecylsilyl-modified silica and subsequent HPLC column packing.
HPLC Analysis Logical Flow
Caption: Logical flow of an HPLC analysis using a diisobutyloctadecylsilyl-C18 column.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. pharmadigests.com [pharmadigests.com]
- 3. uhplcs.com [uhplcs.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. 4 Packing Methods of C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 8. How to pack your C18 HPLC Column - Chromatography Forum [chromforum.org]
- 9. CN101776668A - Filling method of C18 HPLC (High Performance Liquid Chromatography) column - Google Patents [patents.google.com]
- 10. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
Application of Chlorodiisobutyloctadecylsilane in Solid-Phase Extraction: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of chlorodiisobutyloctadecylsilane in the preparation of solid-phase extraction (SPE) sorbents. The unique structural features of this silanizing agent, namely the bulky diisobutyl groups, impart specific selectivity and performance characteristics to the resulting C18 reversed-phase material, making it a valuable tool for challenging separation problems in pharmaceutical and clinical research.
Application Notes
This compound is a specialized organosilane reagent used to create a sterically-protected C18 stationary phase for solid-phase extraction.[1] The resulting sorbent is designed for reversed-phase chromatography, retaining non-polar to moderately polar analytes from aqueous matrices through hydrophobic interactions.[2]
The key innovation of this sorbent lies in the two isobutyl groups attached to the silicon atom, in addition to the long octadecyl (C18) chain. These bulky isobutyl groups provide steric hindrance around the base of the C18 chain, which influences the sorbent's characteristics in several ways:
-
Shape Selectivity: The steric hindrance creates a unique surface chemistry that can differentiate between analytes of similar hydrophobicity but different shapes. This can be particularly advantageous for the separation of isomers or structurally similar compounds.
-
Reduced Silanol Interactions: While the bulky groups can prevent complete coverage of the silica surface with the C18 phase, they also shield the remaining unreacted silanol groups.[3] This can minimize undesirable secondary interactions with basic compounds, leading to more symmetrical peak shapes and improved reproducibility. However, some studies suggest that for certain mobile phases, these accessible silanols can lead to additional cation-exchange interactions, which can be exploited for unique selectivity with weak bases.[4]
-
Modified Retention: Compared to a traditional C18 sorbent, a diisobutyloctadecylsiloxane-bonded phase may exhibit reduced retention for some analytes due to a less favorable phase ratio.[4] This can be beneficial for reducing the amount of organic solvent needed for elution.
These properties make SPE sorbents prepared from this compound particularly suitable for applications in bioanalysis, such as therapeutic drug monitoring, and in the analysis of complex matrices where high selectivity is required.
A key application is in the extraction of drugs and their metabolites from biological fluids like plasma and urine.[2] The unique shape selectivity can aid in isolating the target analyte from endogenous interferences.
Synthesis of Diisobutyloctadecylsilane-Modified Silica Sorbent
The preparation of the SPE sorbent involves the chemical bonding of this compound to a silica gel support. The chlorosilane group reacts with the surface silanol groups of the silica, forming a stable siloxane bond.
Representative Application: Extraction of Beta-Blockers from Human Plasma
This section outlines a protocol for the extraction of a panel of beta-blockers (atenolol, propranolol, and metoprolol) from human plasma using a sterically-protected C18 SPE sorbent.
Quantitative Data
The following table summarizes representative performance data for the extraction of beta-blockers from plasma using a C18 SPE sorbent. Please note that this data is based on a standard C18 sorbent, and the performance of a diisobutyloctadecylsilane-based sorbent may vary. It is expected that the sterically-protected phase may offer improved selectivity and potentially different recovery values.
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| Atenolol | 50 | 92.5 | 4.8 |
| Propranolol | 50 | 98.2 | 3.5 |
| Metoprolol | 50 | 95.7 | 4.1 |
Experimental Protocol
This protocol details the solid-phase extraction procedure for the analysis of beta-blockers in human plasma.
Materials and Reagents
-
SPE Cartridge: Diisobutyloctadecylsilane-modified silica, 100 mg, 3 mL
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Internal Standard (e.g., deuterated propranolol)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pre-treatment
-
Allow frozen plasma samples to thaw at room temperature.
-
To 1.0 mL of plasma, add the internal standard solution.
-
Add 1.0 mL of 2% formic acid in water and vortex for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Procedure
The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 2 x 1 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of beta-blockers from human plasma.
References
Application Note and Protocol: Formation of Self-Assembled Monolayers using Chlorodiisobutyloctadecylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. They are a powerful tool for tailoring the interfacial properties of materials, with applications ranging from biocompatible coatings on medical implants to functionalized surfaces for biosensors and drug delivery systems. This document provides a detailed protocol for the formation of a hydrophobic self-assembled monolayer on hydroxylated surfaces, such as silicon wafers or glass, using chlorodiisobutyloctadecylsilane.
This compound is an organosilane compound featuring a long C18 alkyl chain that imparts hydrophobicity, and a reactive chlorosilane headgroup that covalently bonds to surface hydroxyl groups. The bulky diisobutyl groups attached to the silicon atom can influence the packing density and ordering of the monolayer. This protocol is adapted from established methods for long-chain alkylsilanes and provides a robust framework for creating high-quality, reproducible SAMs.
Quantitative Data Summary
The quality of a self-assembled monolayer is typically assessed by a variety of surface characterization techniques. The following table summarizes expected quantitative data for a well-formed octadecylsilane-based SAM on a silicon substrate. These values are representative and should be confirmed experimentally for this compound.
| Parameter | Technique | Expected Value | Significance |
| Static Water Contact Angle | Contact Angle Goniometry | 105° - 115° | Indicates a highly hydrophobic and well-ordered monolayer. |
| Monolayer Thickness | Ellipsometry | 2.0 - 2.5 nm | Corresponds to the length of the octadecyl chain with a slight tilt angle. |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | < 0.5 nm | A low roughness value signifies a uniform and densely packed monolayer. |
| Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | C: ~70-80%, Si: ~10-15%, O: ~10-15% | Confirms the presence of the alkylsilane on the surface. |
Experimental Protocols
This section details the step-by-step methodology for the preparation of self-assembled monolayers of this compound.
Substrate Preparation: Cleaning and Hydroxylation
A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM. This protocol describes the use of a piranha solution for cleaning silicon-based substrates.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Beakers and wafer tweezers (Teflon or stainless steel)
Procedure:
-
Place the substrates in a clean glass beaker.
-
Prepare the piranha solution by carefully and slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a separate beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Immerse the substrates in the piranha solution for 15-30 minutes. The solution will become hot.
-
Remove the substrates from the piranha solution using tweezers and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The cleaned substrates should be hydrophilic, with a water contact angle close to 0°. Use the substrates immediately for the silanization step.
Silanization: Formation of the Self-Assembled Monolayer
This procedure should be carried out in a low-humidity environment, such as a glovebox or a desiccator, to prevent premature hydrolysis and polymerization of the chlorosilane in solution.
Materials:
-
This compound
-
Anhydrous toluene or a mixture of bicyclohexyl and carbon tetrachloride (e.g., 4:1 v/v)
-
Clean, dry glassware (e.g., petri dish or a specialized reaction vessel)
-
Hydroxylated substrates from the previous step
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent in a clean, dry glass container.
-
Immerse the cleaned and dried substrates into the silanization solution. Ensure the entire surface is covered.
-
Allow the self-assembly process to proceed for 1-2 hours at room temperature.
-
After the immersion period, remove the substrates from the solution.
Rinsing and Curing
This step is essential to remove any non-covalently bonded (physisorbed) silane molecules and to stabilize the monolayer.
Materials:
-
Fresh anhydrous solvent (the same as used for silanization)
-
Acetone (spectroscopic grade)
-
DI water
-
Nitrogen gas (high purity)
-
Oven
Procedure:
-
Rinse the substrates thoroughly with the fresh anhydrous solvent to remove excess this compound.
-
Perform a final rinse with acetone followed by DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
To promote further cross-linking and enhance the stability of the monolayer, cure the coated substrates by baking them in an oven at 110-120 °C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before characterization.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the creation of a this compound self-assembled monolayer.
Caption: Workflow for SAM formation.
Signaling Pathway of SAM Formation
The following diagram illustrates the chemical pathway for the formation of a this compound SAM on a hydroxylated surface.
Caption: Chemical pathway of SAM formation.
Application Notes and Protocols for the Use of Chlorodiisobutyloctadecylsilane as a Derivatization Agent in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of chlorodiisobutyloctadecylsilane as a silylating derivatization agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical step for the analysis of non-volatile or thermally labile compounds containing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and thiols. The conversion of these functional groups into their corresponding silyl ethers, esters, or amines increases their volatility and thermal stability, leading to improved chromatographic peak shape, enhanced sensitivity, and better overall analytical performance in GC-MS. While specific application data for this compound is limited in publicly available literature, this guide provides a comprehensive framework based on the established principles of silylation chemistry for the successful application of this and similar long-chain alkylsilyl chlorides in a research and development setting.
Introduction to Silylation and this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds.[1][2] However, many compounds of biological and pharmaceutical interest are not directly amenable to GC-MS analysis due to their low volatility and thermal instability, which can lead to poor chromatographic resolution and inaccurate quantification.[3] Chemical derivatization, specifically silylation, is a widely employed strategy to overcome these limitations.[1][3]
Silylation involves the replacement of an active hydrogen in a molecule's functional group with a silyl group, typically a trialkylsilyl group. This process effectively masks the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.[4]
This compound (CAS Number: 162578-86-1; Linear Formula: CH₃(CH₂)₁₇Si[CH₂CH(CH₃)₂]₂Cl) is a long-chain alkylsilyl chloride.[5][6] The presence of the long octadecyl chain and the bulky diisobutyl groups can offer unique advantages in certain applications, potentially leading to derivatives with specific retention characteristics and mass spectrometric fragmentation patterns that can aid in structural elucidation and quantification.
Advantages of Silylation with Long-Chain Alkylsilyl Chlorides:
-
Increased Volatility: By replacing polar -OH, -NH, -COOH, and -SH groups, the volatility of the analyte is significantly increased.[4]
-
Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds, preventing on-column degradation.
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better resolution.
-
Characteristic Mass Spectra: The silyl group can direct fragmentation in the mass spectrometer, often producing characteristic ions that can be used for identification and quantification.
Experimental Protocols
The following protocols are generalized for the derivatization of common functional groups with this compound. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes and sample matrices.
General Reagents and Materials
-
This compound (CAS: 162578-86-1)
-
Anhydrous Pyridine (or other suitable base/catalyst such as N-methylimidazole)
-
Anhydrous solvents (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Analyte of interest (e.g., steroid, fatty acid, phenol)
-
Internal Standard (if quantitative analysis is required)
-
Heating block or oven
-
2 mL glass reaction vials with PTFE-lined caps
-
Nitrogen gas for evaporation
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-1ms)
Derivatization of Alcohols and Phenols
This protocol is suitable for the derivatization of hydroxyl groups in compounds such as steroids, alcohols, and phenols.
-
Sample Preparation: Accurately weigh 1-2 mg of the sample or a dried extract into a 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of this compound to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1 hour.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The reaction mixture can be directly injected into the GC-MS. Alternatively, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in a suitable solvent like hexane.
Derivatization of Carboxylic Acids
This protocol is designed for the esterification of carboxylic acids, such as fatty acids.
-
Sample Preparation: Place 1-2 mg of the carboxylic acid or a dried extract into a 2 mL reaction vial.
-
Solvent and Reagent Addition: Add 200 µL of anhydrous toluene and 100 µL of this compound.
-
Catalyst Addition: Add 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly and heat at 80-100°C for 1-2 hours.
-
Work-up and Analysis: After cooling, the reaction mixture can be diluted with hexane and washed with water to remove the pyridine hydrochloride salt. The organic layer can then be dried over anhydrous sodium sulfate and analyzed by GC-MS.
Derivatization of Amines
This protocol is for the silylation of primary and secondary amines.
-
Sample Preparation: Place 1-2 mg of the amine-containing compound or a dried extract into a 2 mL reaction vial.
-
Solvent and Reagent Addition: Add 200 µL of anhydrous dichloromethane and 100 µL of this compound.
-
Base Addition: Add 100 µL of anhydrous pyridine.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes, or gently heat to 50°C for 15 minutes for less reactive amines.
-
Analysis: The reaction mixture can be directly injected into the GC-MS.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound derivatives. Optimization will be required based on the specific analytes and the GC column used.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280 - 320°C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10-20°C/min to 320-340°C; Hold: 5-10 min |
| MS Transfer Line | 280 - 320°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-800) or Selected Ion Monitoring (SIM) |
Data Presentation
Since no specific quantitative data for this compound derivatization is available, the following table provides a template for summarizing key analytical parameters that should be determined during method validation for a specific analyte.
| Analyte | Functional Group | Derivatization Efficiency (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Example: Testosterone | Hydroxyl | To be determined | To be determined | To be determined | To be determined |
| Example: Palmitic Acid | Carboxyl | To be determined | To be determined | To be determined | To be determined |
| Example: Amphetamine | Amine | To be determined | To be determined | To be determined | To be determined |
| Example: Phenol | Phenolic Hydroxyl | To be determined | To be determined | To be determined | To be determined |
Visualizations
General Silylation Reaction
The following diagram illustrates the general chemical reaction for the silylation of an active hydrogen-containing functional group with this compound.
Caption: General Silylation Reaction Scheme.
Experimental Workflow
The diagram below outlines the typical experimental workflow from sample preparation to GC-MS analysis using this compound derivatization.
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
Derivatization with this compound presents a viable, albeit not widely documented, approach for the GC-MS analysis of polar, non-volatile compounds. The long alkyl chain and bulky isobutyl groups may offer unique chromatographic and mass spectrometric properties beneficial for specific applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and validate robust analytical methods using this silylating agent. As with any derivatization procedure, optimization of the reaction conditions is crucial to achieve complete derivatization and obtain accurate and reproducible results.
References
- 1. Chemical derivatization for forensic drug analysis by GC- and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [mdpi.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. This compound technical grade, 85 162578-86-1 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Silanization with Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of substrates using chlorodiisobutyloctadecylsilane. This process, known as silanization, creates a hydrophobic surface by covalently bonding the octadecylsilane to materials with active hydroxyl (-OH) groups, such as glass, silicon wafers, and other metal oxides. This surface modification is critical in a variety of applications, including the prevention of non-specific binding in bioassays, the creation of stationary phases in chromatography, and enhancing the hydrophobicity of medical devices.
Principle of Silanization
Silanization with this compound involves the reaction of the chlorosilane group with surface hydroxyl groups. This reaction forms a stable siloxane bond (Si-O-Substrate) and releases hydrochloric acid (HCl) as a byproduct. The long octadecyl (C18) chain, along with the diisobutyl groups, creates a dense, non-polar, and highly hydrophobic surface.
Quantitative Data
A comprehensive search of scientific literature and technical data sheets did not yield specific quantitative data on surface properties after silanization with this compound. For related C18 silanes, such as octadecyltrichlorosilane (OTS), water contact angles on treated surfaces can exceed 100°, indicating a significant increase in hydrophobicity. Researchers should perform their own surface characterization to determine the specific performance of this compound for their application. A comparative table for commonly used silanizing agents is provided below for reference.
| Silanizing Agent | Typical Solvent(s) | Typical Reaction Time | Resulting Surface Property | Reference Water Contact Angle (on glass) |
| Dichlorodimethylsilane | Toluene, Heptane | 15 min - 2 hours | Hydrophobic | ~90-100° |
| Trimethylchlorosilane | Toluene, Chloroform | 1 - 3 hours (vapor) | Hydrophobic | ~70-80° |
| Octadecyltrichlorosilane (OTS) | Toluene, Hexane | 1 - 24 hours | Highly Hydrophobic | >100° |
| (3-Aminopropyl)triethoxysilane (APTES) | Ethanol, Toluene | 1 - 24 hours | Hydrophilic, Amine-functionalized | ~50-70° |
Note: The above data is for general guidance. Actual results will depend on the specific substrate, cleaning procedure, and reaction conditions.
Experimental Protocols
Two primary methods for silanization are solution-phase deposition and vapor-phase deposition. The choice of method depends on the substrate geometry, desired coating uniformity, and available equipment.
Protocol 1: Solution-Phase Deposition
This protocol is suitable for a wide range of substrates and allows for batch processing.
Materials:
-
This compound (CAS: 162578-86-1)
-
Anhydrous Toluene (or other anhydrous aprotic solvent like hexane or chloroform)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen gas (for drying)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Substrates to be coated (e.g., glass slides, silicon wafers)
Equipment:
-
Fume hood
-
Glass beakers and staining jars
-
Ultrasonic bath
-
Oven (capable of 100-120°C)
-
Desiccator
Procedure:
-
Surface Preparation (Activation):
-
Thoroughly clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
To generate a high density of hydroxyl groups, immerse the substrates in Piranha solution for 30-60 minutes in a fume hood. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Rinse the substrates extensively with deionized water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour and cool in a desiccator before use.
-
-
Silanization Reaction:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The optimal concentration should be determined empirically.
-
Immerse the clean, dry substrates in the silane solution for 1-4 hours at room temperature. Gentle agitation can improve coating uniformity. Reaction time is a critical parameter to optimize.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction of the chlorosilane with atmospheric moisture.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Follow with a rinse in acetone and then ethanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Store the silanized substrates in a clean, dry environment, preferably a desiccator.
-
Protocol 2: Vapor-Phase Deposition
This method is ideal for coating complex geometries and can produce highly uniform monolayers.
Materials:
-
This compound
-
Clean, dry substrates (prepared as in Protocol 1, Step 1)
Equipment:
-
Fume hood
-
Vacuum desiccator
-
Vacuum pump
-
Small vial or beaker
Procedure:
-
Surface Preparation:
-
Prepare the substrates as described in Protocol 1, Step 1.
-
-
Vapor Deposition:
-
Place the clean, dry substrates inside a vacuum desiccator in a fume hood.
-
Place a small, open vial containing a few drops (e.g., 100-200 µL) of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump for a few minutes to lower the pressure and promote volatilization of the silane.
-
Close the desiccator valve and leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The optimal time will depend on the vapor pressure of the silane and the desired surface coverage.
-
-
Post-Deposition Treatment:
-
Vent the desiccator in a fume hood.
-
Remove the coated substrates and rinse them with an anhydrous solvent such as toluene or chloroform to remove any physisorbed silane molecules.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes.
-
Store the silanized substrates in a desiccator.
-
Visualizations
Caption: Experimental workflow for solution-phase silanization.
Application Notes and Protocols for Chlorodiisobutyloctadecylsilane in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chlorodiisobutyloctadecylsilane is a trifunctional organosilane reagent utilized for the hydrophobic surface modification of microfluidic devices. Its primary application lies in the creation of stable, low-energy surfaces that are essential for various microfluidic applications, particularly in droplet-based microfluidics. The long octadecyl (C18) alkyl chain provides a high degree of hydrophobicity, while the chlorosilane groups react with hydroxylated surfaces to form a durable, self-assembled monolayer (SAM).
The modification of microchannel surfaces with this compound is critical for:
-
Droplet Microfluidics: Preventing the wetting of aqueous droplets on the channel walls is crucial for the generation of uniform, stable droplets and for preventing cross-contamination between droplets. A hydrophobic surface ensures that the continuous oil phase preferentially wets the channel walls, leading to the formation of discrete aqueous droplets.
-
Preventing Biofouling: The low surface energy imparted by the octadecylsilane coating can reduce the non-specific adsorption of proteins, cells, and other biological molecules to the microchannel surfaces. This is particularly important in applications involving cell culture, immunoassays, and drug screening to minimize sample loss and improve assay sensitivity.
-
Controlling Fluid Flow: By selectively patterning hydrophobic and hydrophilic regions within a microfluidic device, fluid flow can be precisely controlled without the need for physical barriers.
The choice of substrate for the microfluidic device (e.g., glass, polydimethylsiloxane (PDMS), or thermoplastics like cyclic olefin copolymer (COC) and polycarbonate (PC)) dictates the specific protocol for surface activation prior to silanization. Generally, surfaces need to be activated to introduce hydroxyl (-OH) groups, which then serve as reactive sites for the chlorosilane.
Experimental Protocols
Herein, we provide detailed protocols for the surface modification of common microfluidic device materials using this compound.
Surface Modification of Glass and PDMS Microfluidic Devices
This protocol is applicable to both glass and PDMS microfluidic devices. PDMS devices should be bonded to a substrate (e.g., glass slide) prior to this procedure.
Materials:
-
This compound
-
Anhydrous solvent (e.g., hexane, toluene, or a fluorinated solvent like FC-3283)
-
Plasma cleaner/generator (for oxygen plasma)
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Sonicator
-
Glassware (e.g., petri dish, beaker)
Protocol:
-
Cleaning:
-
Thoroughly clean the microfluidic device by sonicating in isopropanol for 15 minutes, followed by rinsing with DI water.
-
Dry the device with a stream of nitrogen gas.
-
-
Surface Activation (Hydroxylation):
-
Place the cleaned and dried device in a plasma cleaner.
-
Expose the device to oxygen plasma for 1-2 minutes at a power of 30-100 W. This step removes organic contaminants and introduces hydroxyl groups on the surface.[1]
-
-
Preparation of Silanization Solution:
-
In a clean, dry glass container and under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to minimize moisture, prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
-
Silanization:
-
Immediately after plasma treatment, immerse the activated microfluidic device in the this compound solution. Alternatively, for enclosed microchannels, flush the solution through the channels.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the device from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted silane.
-
Subsequently, rinse with isopropanol, followed by DI water.
-
Dry the device with a stream of nitrogen gas.
-
For optimal monolayer formation and stability, cure the device in an oven at 60-80°C for 30-60 minutes.
-
Surface Modification of Thermoplastic Microfluidic Devices (e.g., COC, PC, PMMA)
Thermoplastics often require an activation step to generate surface hydroxyl groups for silanization.
Materials:
-
This compound
-
Anhydrous solvent (e.g., a fluorinated solvent like FC-3283 is recommended to avoid swelling of the plastic)[1]
-
Plasma cleaner/generator (for oxygen plasma)
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen gas source
Protocol:
-
Cleaning:
-
Clean the thermoplastic device by rinsing with isopropanol and DI water. Avoid harsh solvents that may damage the plastic.
-
Dry the device thoroughly with a stream of nitrogen gas.
-
-
Surface Activation:
-
Expose the device to oxygen plasma for 30-60 seconds at a low power (e.g., 30 W) to introduce hydroxyl groups without damaging the polymer surface.[1]
-
-
Preparation of Silanization Solution:
-
Prepare a 1 mM solution of this compound in an anhydrous fluorinated solvent (e.g., FC-3283).[1]
-
-
Silanization:
-
Immediately following plasma activation, immerse the device in the silanization solution or flush the solution through the microchannels.
-
Incubate for 2 hours at room temperature.[1]
-
-
Rinsing and Drying:
Quantitative Data
| Substrate Material | Treatment | Water Contact Angle (°) | Reference |
| Silicon Wafer | OTS coating | 165 | [2] |
| Glass | OTS treatment | ~109 | [3] |
| PET Fabric | OTS solution | 143 | [4] |
| Polyester Fibers | OTS coating | 156.4 | [5] |
Visualizations
.dot
Caption: Experimental workflow for hydrophobic surface modification.
.dot
Caption: Chemical pathway for surface modification.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Surface Characteristics of Silicon Nanowires/Nanowalls Subjected to Octadecyltrichlorosilane Deposition and n-octadecane Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surface functionalization of nanoparticles with chlorodiisobutyloctadecylsilane, a bulky organosilane used to impart a highly hydrophobic character to the nanoparticle surface. This modification is particularly relevant for applications in drug delivery of hydrophobic therapeutic agents, enhancing nanoparticle dispersion in nonpolar media, and the creation of specialized biomaterials. The protocols outlined below are based on established silanization chemistries and can be adapted for various types of inorganic nanoparticles possessing surface hydroxyl groups, such as silica, titania, and iron oxide nanoparticles.
Principle of the Method
The surface functionalization of nanoparticles with this compound is achieved through a covalent silanization reaction. The reactive chlorosilane group (-SiCl) of the molecule readily reacts with the surface hydroxyl (-OH) groups present on many inorganic nanoparticles. This reaction forms stable siloxane bonds (Si-O-Si), covalently grafting the diisobutyl octadecyl silane moiety to the nanoparticle surface. The bulky diisobutyl groups and the long octadecyl chain create a dense, hydrophobic outer layer, significantly altering the surface properties of the nanoparticles from hydrophilic to lipophilic. This process is critical for the effective encapsulation and delivery of poorly water-soluble drugs.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of silica nanoparticles (a common core material) and their subsequent surface functionalization with this compound.
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a controlled size, which will serve as the core for surface functionalization.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (Absolute, anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of 100 mL of absolute ethanol and 10 mL of deionized water.
-
To this solution, add 5 mL of ammonium hydroxide solution and stir vigorously at room temperature for 15 minutes.
-
Rapidly inject 5 mL of TEOS into the stirred solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. A white, opalescent suspension will form, indicating the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles three times with absolute ethanol and twice with deionized water to remove any unreacted precursors and ammonia.
-
Dry the purified silica nanoparticles in a vacuum oven at 80°C for 12 hours. The dried nanoparticles should be stored in a desiccator until further use.
Protocol 2: Surface Functionalization with this compound
This protocol details the surface modification of the synthesized silica nanoparticles to impart hydrophobicity.
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
This compound
-
Anhydrous toluene
-
Triethylamine (anhydrous)
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, disperse 1 gram of dried silica nanoparticles in 100 mL of anhydrous toluene. Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion.
-
Under a nitrogen atmosphere, add 1.5 mL of anhydrous triethylamine to the nanoparticle suspension. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.
-
While stirring vigorously, slowly add a solution of 2 mL of this compound in 20 mL of anhydrous toluene dropwise to the nanoparticle suspension over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C and reflux for 6 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation at 8000 rpm for 20 minutes.
-
Wash the nanoparticles three times with anhydrous toluene and twice with absolute ethanol to remove unreacted silane and triethylamine hydrochloride.
-
Dry the final product, the hydrophobically functionalized nanoparticles, in a vacuum oven at 60°C for 24 hours. Store the dried nanoparticles in a desiccator.
Data Presentation: Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles must be confirmed through various characterization techniques. The following tables summarize the expected quantitative data for silica nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Before Functionalization (Bare Silica NP) | After Functionalization (Hydrophobic NP) | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.12 | 0.18 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -35 ± 4 | +5 ± 2 (in non-polar solvent) | Zeta Potential Analysis |
| Surface Area (m²/g) | 300 ± 20 | 250 ± 15 | Brunauer-Emmett-Teller (BET) |
| Contact Angle (°) | < 20 | > 140 | Contact Angle Goniometry |
Table 2: Spectroscopic and Thermal Analysis Data
| Analysis Technique | Key Findings for Bare Silica NP | Key Findings for Hydrophobic NP |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Broad peak at ~3400 cm⁻¹ (O-H stretching of silanol groups); Peak at ~1100 cm⁻¹ (Si-O-Si stretching) | Attenuation of the O-H peak at ~3400 cm⁻¹; Appearance of new peaks at ~2920 cm⁻¹ and ~2850 cm⁻¹ (C-H stretching of alkyl chains) |
| Thermogravimetric Analysis (TGA) | Minimal weight loss (< 5%) up to 800°C | Significant weight loss step between 200°C and 500°C corresponding to the decomposition of the organic coating |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of Si and O peaks | In addition to Si and O, a prominent C 1s peak appears, confirming the presence of the organic silane |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and functionalization of the nanoparticles.
Hypothetical Drug Delivery Mechanism
This diagram illustrates a hypothetical signaling pathway for the cellular uptake and intracellular drug release from a nanoparticle functionalized with this compound, designed for the delivery of a hydrophobic drug.
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorodiisobutyloctadecylsilane (C18-DIB) Silanization Efficiency
Welcome to the technical support center for chlorodiisobutyloctadecylsilane (C18-DIB) silanization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your surface modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C18-DIB) and what are its primary applications?
A1: this compound is a chemical compound used for surface modification.[1] Its key applications include:
-
Enhancing Hydrophobicity: Modifying surfaces to make them water-repellent.[1]
-
Improving Chemical Resistance: Creating a protective layer on surfaces.[1]
-
Adhesive Formulations: Acting as a coupling agent to improve bond strength.[1]
-
Nanotechnology: Aiding in the stabilization of nanoparticles.[1]
-
Biocompatible Coatings: Used for medical devices to ensure safety and reduce infection risk.[1]
-
Oil and Water Repellent Treatments: Applied to textiles and fabrics.[1]
-
Chromatography: Used in the preparation of C18 reversed-phase silica gel bonded stationary phases for HPLC columns.[2][3]
Q2: What are the basic safety precautions I should take when handling C18-DIB?
A2: C18-DIB is classified as a substance that causes severe skin burns and eye damage.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[4] Always handle this chemical in a well-ventilated area.
Q3: What factors can influence the efficiency of my C18-DIB silanization?
A3: Several factors can impact the success of your silanization process. These include the cleanliness of the substrate, the concentration of the silane solution, the reaction time and temperature, and the type of solvent used. The presence of moisture is also a critical factor as it is required for the hydrolysis of the chlorosilane to form reactive silanol groups, but excessive moisture can lead to premature polymerization in solution.
Troubleshooting Guide
This guide addresses common issues encountered during C18-DIB silanization and provides step-by-step solutions.
Problem 1: Poor or Inconsistent Hydrophobicity of the Coated Surface
Symptoms:
-
Water contact angle is lower than expected for a C18 coating.
-
The surface shows uneven wetting (patches of hydrophilicity).
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | The substrate must be scrupulously clean to ensure uniform reaction with the silane. Implement a rigorous cleaning protocol. For glass or silica surfaces, this may involve sonication in a series of solvents (e.g., acetone, isopropanol, water) followed by an activation step to generate surface hydroxyl groups (e.g., piranha etch, UV/ozone treatment, or oxygen plasma). |
| Degraded Silane Reagent | Chlorosilanes are sensitive to moisture and can degrade over time if not stored properly. Use a fresh bottle of C18-DIB or one that has been stored under anhydrous conditions (e.g., in a desiccator or glove box). |
| Suboptimal Silane Concentration | The concentration of the C18-DIB solution can affect the quality of the resulting monolayer. Prepare fresh solutions for each experiment and consider optimizing the concentration (typically in the range of 1-5% v/v in an anhydrous solvent). |
| Insufficient Reaction Time or Temperature | The silanization reaction may not have gone to completion. Try increasing the reaction time or gently elevating the temperature. However, be aware that excessive temperature can also lead to undesirable side reactions. |
| Presence of Excess Moisture | While some water is necessary for hydrolysis, too much moisture in the solvent or on the substrate can cause the silane to polymerize in solution before it can bind to the surface. Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment. |
Problem 2: Hazy or Visibly Uneven Coating
Symptoms:
-
The coated surface appears cloudy, streaky, or has visible particulates.
Possible Causes and Solutions:
| Cause | Solution |
| Silane Polymerization in Solution | This is often caused by excessive water in the reaction. Ensure all glassware is thoroughly dried and use high-purity anhydrous solvents. Prepare the silanization solution immediately before use. |
| Physisorbed Silane Multilayers | After the reaction, non-covalently bound silane molecules may remain on the surface. To remove these, thoroughly rinse the substrate with the anhydrous solvent (e.g., toluene or chloroform) used for the reaction, followed by sonication in the same solvent. |
| Inadequate Rinsing Post-Reaction | Insufficient rinsing can leave behind unreacted silane and byproducts. After the initial rinse with the reaction solvent, a final rinse with a more volatile solvent like ethanol or isopropanol can help to displace the reaction solvent and facilitate drying. |
Experimental Protocols
Protocol: Solution-Phase Silanization of Silica Substrates
-
Substrate Cleaning and Activation:
-
Sonicate the silica substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Activate the surface to generate hydroxyl groups. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse copiously with deionized water and dry under a stream of nitrogen or in an oven at 120°C.
-
-
Silanization Reaction:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). Prepare this solution immediately before use.
-
Immerse the cleaned and activated substrate in the silane solution. The reaction is typically carried out at room temperature for 2-4 hours. To prevent moisture contamination, the reaction vessel should be sealed or purged with an inert gas like nitrogen or argon.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane.
-
Sonicate the substrate in fresh anhydrous toluene for 5-10 minutes to further remove physisorbed molecules.
-
Rinse with ethanol or isopropanol and dry with a stream of nitrogen.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: A general workflow for the silanization of substrates using C18-DIB.
Caption: A troubleshooting decision tree for addressing poor hydrophobicity in C18-DIB coatings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104971705A - Preparation method of C18 reverse phase silica gel bonded stationary phase - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 氯二异丁基十八烷基硅烷 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Chlorodiisobutyloctadecylsilane Surface Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorodiisobutyloctadecylsilane (C18-silane) surface coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent results when applying C18-silane coatings?
A1: Inconsistent results with C18-silane coatings are most often due to variability in substrate cleanliness and environmental conditions. The presence of organic residues or particulate matter can significantly impede uniform attachment of the silane.[1] Moreover, environmental factors such as high humidity can cause premature hydrolysis of chlorosilanes, leading to polymerization in the solution rather than on the substrate surface.[1][2]
Q2: How critical is the substrate cleaning process for achieving a high-quality C18-silane coating?
A2: The substrate cleaning process is of utmost importance. Inadequate cleaning is a primary source of variability and can lead to patchy or incomplete surface coverage.[1] For silicon-based substrates, cleaning methods like using a piranha solution or plasma cleaning are effective in removing organic contaminants and generating a high density of surface hydroxyl groups necessary for the silanization reaction.[1][3]
Q3: Can the age of the this compound reagent affect the coating quality?
A3: Yes, the age and storage conditions of the silane reagent are critical. Chlorosilanes are sensitive to moisture and can degrade over time, especially if the container has been opened previously.[4] It is recommended to use a fresh, unopened bottle or a properly stored reagent for consistent and reliable results.[5]
Q4: What is the expected water contact angle for a successful C18-silane coating?
A4: A successful C18-silane coating should render the surface hydrophobic, with a water contact angle greater than 90 degrees.[6] Typically, well-formed C18 monolayers exhibit water contact angles in the range of 100° to 110°.[6][7] Lower than expected contact angles are a clear indicator of a problem with the coating.[6]
Q5: How stable are C18-silane coatings in aqueous environments?
A5: While C18-silane coatings are designed to be robust, their long-term stability in aqueous environments can be a concern. Studies have shown that over time, organosilane layers can gradually hydrolyze when immersed in water, leading to a decrease in hydrophobicity.[8][9] The stability is influenced by the quality of the initial monolayer, with denser, well-cross-linked layers offering better resistance to hydrolysis.
Troubleshooting Guides
Problem 1: Low Hydrophobicity or Lower-Than-Expected Water Contact Angle
Question: My C18-silane coated surface is not as hydrophobic as expected, with a water contact angle below 90°. What are the likely causes and how can I fix this?
Answer: Low hydrophobicity is a common issue that can be traced back to several factors in your experimental procedure. Follow this guide to troubleshoot the problem.
Potential Causes & Solutions:
-
Inadequate Substrate Cleaning: The presence of contaminants on the substrate is a primary reason for poor coating quality.
-
Solution: Implement a rigorous, multi-step cleaning process appropriate for your substrate. For glass or silicon, this can involve sonication in solvents like acetone and methanol, followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma cleaning to ensure a high density of reactive hydroxyl groups.[1][3][4][10]
-
-
Inactive Substrate Surface: The silanization reaction requires a sufficient number of hydroxyl (-OH) groups on the substrate surface for the covalent bonding of the silane.
-
Premature Silane Hydrolysis and Polymerization: Chlorosilanes are highly reactive with water.[2] If there is excess moisture in your solvent or the reaction environment, the silane can hydrolyze and polymerize in the solution before it has a chance to bind to the surface.[1][2][5]
-
Incomplete Curing: The final cross-linking of the silane molecules to form a stable siloxane network requires a curing step.
Problem 2: Patchy or Non-Uniform Coating
Question: I am observing unevenness and patches on my C18-silane coated surface. What could be causing this?
Answer: A patchy or non-uniform coating indicates that the silanization reaction did not proceed evenly across the substrate surface.
Potential Causes & Solutions:
-
Uneven Surface Cleaning or Activation: If the cleaning or activation process is not uniform, some areas of the substrate will be more reactive to the silane than others.
-
Solution: Ensure the entire substrate is fully submerged and agitated during cleaning and rinsing steps.[13] For plasma activation, ensure the entire surface is exposed to the plasma.
-
-
Silane Aggregation in Solution: As previously mentioned, moisture can cause the silane to form aggregates in the solution, which can then deposit onto the surface as particles rather than a uniform monolayer.[2][14]
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Insufficient Rinsing: After the reaction, excess, unreacted silane must be thoroughly removed. If not, it can lead to a hazy or uneven appearance.
Problem 3: Poor Coating Stability and Delamination
Question: My C18-silane coating seems to degrade or peel off over time, especially in aqueous solutions. How can I improve its stability?
Answer: Coating instability and delamination are often due to incomplete covalent bonding to the substrate and insufficient cross-linking within the silane layer.
Potential Causes & Solutions:
-
Insufficient Covalent Bonding: A lack of strong, covalent Si-O-Si bonds between the silane and the substrate will result in a weakly adhered layer.
-
Hydrolysis of the Siloxane Bonds: The Si-O-Si bonds are susceptible to hydrolysis, especially in aqueous environments.[8][9]
-
Solution: While complete prevention of hydrolysis is difficult, a dense, well-ordered, and highly cross-linked monolayer can significantly improve stability.[12] Optimizing reaction conditions such as silane concentration, reaction time, and curing parameters can lead to a more robust coating.[15][16] Using silanes with multiple reactive groups (like trichlorosilanes) can promote a higher degree of cross-linking.[3]
-
Data Presentation
Table 1: Influence of Experimental Conditions on Water Contact Angle
| Parameter | Condition | Outcome | Typical Water Contact Angle | Reference(s) |
| Substrate Cleanliness | Unmodified Glass | Mildly Hydrophilic | ~59° | [7] |
| Piranha/Plasma Cleaned | Highly Hydrophilic | <10° | [1][3] | |
| C18-Silane Coating | Successful Monolayer | Hydrophobic | >95°, typically ~100-110° | [6][7] |
| Incomplete/Poor Coating | Reduced Hydrophobicity | <90° | [6] | |
| Environmental Humidity | Low Humidity | Favorable for Monolayer | Higher, stable contact angle | [2] |
| High Humidity | Risk of Polymerization | Lower, inconsistent contact angle | [1][2] |
Experimental Protocols
Key Experiment: Application of a this compound Coating
This protocol outlines a general procedure for the surface modification of glass or silicon substrates.
1. Substrate Cleaning and Activation (Choose one method)
-
Method A: Piranha Solution Cleaning (Use with extreme caution in a fume hood with appropriate personal protective equipment)
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the substrates in the piranha solution for 15-30 minutes.
-
Rinse the substrates copiously with deionized water.[10]
-
Rinse with ethanol.[13]
-
Dry the substrates in an oven at 110-120°C for at least 30 minutes or under a stream of dry nitrogen.[4][17]
-
-
Method B: Plasma Cleaning
-
Place the substrates in a plasma cleaner.
-
Treat the substrates with oxygen or argon plasma for 5-10 minutes according to the manufacturer's instructions.
-
Use the activated substrates immediately for the silanization step.[4]
-
2. Silanization
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or heptane) inside a glovebox or under an inert atmosphere.[1][13][15]
-
Immerse the clean, dry, and activated substrates in the silane solution. Ensure the entire surface to be coated is submerged.[1]
-
Allow the reaction to proceed for 1-4 hours at room temperature.[1][17] Gentle agitation can promote a more uniform coating.[17]
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unreacted silane.[1]
3. Curing and Final Preparation
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[1][13]
-
After curing, sonicate the substrates in a fresh portion of the solvent to remove any loosely bound silane molecules.[1]
-
Dry the substrates with a stream of dry nitrogen and store them in a desiccator until use.[1]
Visualizations
Caption: Experimental workflow for C18-silane surface coating.
Caption: Troubleshooting decision tree for low hydrophobicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jgmaas.com [jgmaas.com]
- 8. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. surfmods.jp [surfmods.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Schilke Lab - C 18 Silanization [dev.blogs.oregonstate.edu]
how to avoid polymerization of chlorodiisobutyloctadecylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the polymerization of chlorodiisobutyloctadecylsilane during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| White precipitate forms when dissolving the silane in a solvent. | The solvent contains trace amounts of water, causing rapid hydrolysis and formation of insoluble siloxanes. | 1. Ensure the solvent is rigorously dried before use. 2. Consider using a freshly opened bottle of anhydrous solvent. 3. Dry the solvent using appropriate methods (e.g., passing through a column of activated alumina or molecular sieves). |
| Inconsistent reaction yields or formation of side products. | Partial polymerization of the this compound reagent has occurred. | 1. Use a fresh, unopened bottle of the silane. 2. If the bottle has been opened, ensure it was stored under a dry, inert atmosphere. 3. Consider purifying the silane by distillation before use, adding a polymerization inhibitor. |
| Increased viscosity or gelation of the silane solution over time. | Gradual polymerization is occurring due to exposure to atmospheric moisture. | 1. Handle the silane exclusively under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques). 2. Use syringes and needles that have been oven-dried and cooled under an inert atmosphere for transfers. 3. Store the silane solution under an inert atmosphere. |
| The silane appears cloudy or contains solid particles upon receipt. | The product may have been compromised during shipping or storage. | 1. Do not use the product. 2. Contact the supplier for a replacement. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause of polymerization is exposure to moisture.[1] Chlorosilanes are highly reactive towards water. The silicon-chlorine bond is readily hydrolyzed to form a silanol (Si-OH) group. These silanol groups can then undergo condensation reactions with other silanol groups or unreacted chlorosilane molecules, forming siloxane (Si-O-Si) bonds and leading to the formation of oligomers and polymers.
Q2: How should I properly store this compound?
A2: To prevent polymerization, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[2] For long-term storage, it is highly recommended to store the container under a dry, inert atmosphere, such as nitrogen or argon.
Q3: Can I use an inhibitor to prevent polymerization?
A3: Yes, polymerization inhibitors can be effective. For silanes, secondary or tertiary aromatic amines are recommended.[3] These compounds act as radical scavengers and can be added to the silane during distillation or for long-term storage.[3]
| Inhibitor Type | Recommended Concentration (mol % per mole of silane) |
| Secondary or Tertiary Aromatic Amines | 0.01 to 10 mol % |
Q4: What are the signs of polymerization?
A4: Signs of polymerization include an increase in viscosity, the formation of a gel or solid precipitate, and the appearance of cloudiness in the liquid. If you observe any of these signs, the reagent may be compromised and could lead to inconsistent experimental results.
Q5: Is the polymerization of this compound reversible?
A5: No, the polymerization through the formation of siloxane bonds is generally irreversible. Once the polysiloxane has formed, it cannot be easily converted back to the monomeric chlorosilane.
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol describes the safe handling of this compound using a Schlenk line to maintain an inert atmosphere and prevent moisture-induced polymerization.
Materials:
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This compound
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Schlenk flask (oven-dried)
-
Magnetic stir bar (oven-dried)
-
Septa
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Nitrogen or Argon gas source
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Schlenk line
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Dry, degassed solvent
-
Oven-dried syringes and needles
Procedure:
-
Glassware Preparation: Dry the Schlenk flask and magnetic stir bar in an oven at >120 °C for at least 4 hours.
-
Assembly: While still hot, assemble the flask with the stir bar inside and cap it with a septum. Allow it to cool to room temperature under a stream of inert gas.
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Inert Atmosphere Purge: Connect the flask to the Schlenk line. Perform at least three vacuum/backfill cycles with the inert gas to ensure a completely inert atmosphere inside the flask.
-
Reagent Transfer:
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Using a dry, inert gas-flushed syringe and needle, pierce the septum of the this compound container.
-
Withdraw the desired amount of the silane.
-
Inject the silane into the prepared Schlenk flask through the septum.
-
-
Solvent Addition:
-
Using a separate dry, inert gas-flushed syringe and needle, transfer the required volume of dry, degassed solvent to the Schlenk flask.
-
-
Reaction: The reaction can now be carried out under a positive pressure of inert gas.
Protocol 2: Solvent Drying and Degassing
This protocol outlines the procedure for preparing anhydrous and deoxygenated solvents, which are crucial for preventing the polymerization of this compound.
Materials:
-
Solvent to be dried
-
Appropriate drying agent (e.g., molecular sieves, activated alumina)
-
Schlenk flask (oven-dried)
-
Nitrogen or Argon gas source
-
Schlenk line
Procedure:
-
Drying:
-
Add the appropriate drying agent to the solvent in a suitable container.
-
Allow the solvent to stand over the drying agent for at least 24 hours. The specific drying agent and contact time will depend on the solvent.
-
-
Degassing (Freeze-Pump-Thaw Method):
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Transfer the dried solvent to an oven-dried Schlenk flask under a counterflow of inert gas.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum of the Schlenk line to remove dissolved gases from the frozen solvent.
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Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
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Repeat the freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
-
Storage: After the final thaw, backfill the flask with inert gas. The dry, degassed solvent is now ready for use and should be stored under a positive pressure of inert gas.
Visualizations
Caption: Mechanism of chlorosilane polymerization.
References
Technical Support Center: Optimizing Reactions for Chlorodiisobutyloctadecylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of chlorodiisobutyloctadecylsilane. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides systematic approaches to resolving common challenges encountered during the synthesis of this compound, such as low yields and incomplete reactions.
Guide 1: Diagnosing and Resolving Low to No Product Formation
Issue: The reaction shows minimal to no formation of the desired this compound, with a significant amount of unreacted starting material remaining.
| Potential Cause | Recommended Solution |
| Inactive Silylating Agent | The silylating agent may have degraded due to improper storage or exposure to moisture. Ensure the reagent has been stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. If there is any doubt, it is best to use a fresh bottle of the silylating agent.[1] |
| Presence of Moisture | Silylating agents are highly sensitive to water, which can lead to the formation of silanols and siloxanes as byproducts.[1][2] All glassware should be rigorously dried, either by flame-drying under vacuum or oven-drying.[3][4] Solvents and other reagents must be anhydrous.[1][3] Conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent atmospheric moisture from interfering.[1][3] |
| Suboptimal Reaction Temperature | While many silylation reactions can proceed at room temperature, substrates with significant steric hindrance, such as those with isobutyl and octadecyl groups, may require elevated temperatures to proceed at a reasonable rate.[1] Conversely, excessively high temperatures can lead to side reactions. A temperature screening is recommended to find the optimal balance. |
| Insufficient Reaction Time | Complex silylation reactions may require extended reaction times to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3] |
| Ineffective Catalyst or Base | The choice and amount of catalyst or base can be crucial. For reactions producing HCl, a stoichiometric amount of a tertiary amine base is often necessary to drive the reaction to completion. In some cases, a more potent catalyst may be required. |
Guide 2: Addressing the Presence of Impurities and Side Products
Issue: The final product is contaminated with significant amounts of side products or unreacted starting materials.
| Potential Cause | Recommended Solution |
| Hydrolysis of Silylating Agent | The most common side product is often the corresponding siloxane, formed from the hydrolysis of the silyl chloride in the presence of moisture.[3] To minimize this, strictly anhydrous conditions are essential.[3] |
| Incomplete Reaction | Unreacted starting material can be a major impurity. To address this, consider increasing the reaction time or temperature, or adding a slight excess of the silylating agent or base.[3] Careful monitoring of the reaction is key to ensuring it goes to completion. |
| Side Reactions | Unwanted side reactions can occur, particularly at elevated temperatures. If side product formation is an issue, running the reaction at a lower temperature for a longer period may be beneficial. |
| Ineffective Work-up or Purification | The work-up procedure may not be effectively removing all impurities. Ensure that any aqueous washes are performed with deionized water and that the organic layers are thoroughly dried before solvent removal. Purification by flash column chromatography may be necessary to isolate the pure product. |
Frequently Asked Questions (FAQs)
Q1: My reaction is slow and appears to be incomplete. What is the first thing I should check?
A1: The most common reason for incomplete silylation reactions is the presence of moisture.[3][4] Chlorosilanes readily react with water to form silanols, which can then dimerize to form siloxanes, consuming your reagent.[3] It is crucial to ensure that all glassware is meticulously dried (flame-dried under vacuum or oven-dried is recommended) and that all solvents and reagents are anhydrous.[3] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[1][3]
Q2: What is the optimal temperature and reaction time for the synthesis of this compound?
A2: The optimal reaction time and temperature can vary depending on the specific reactants and catalysts used. A systematic optimization study is often necessary.[5] For silylation reactions, temperatures can range from 0°C to elevated temperatures, and reaction times can be from a few hours to overnight.[5][6] It is advisable to start at room temperature and monitor the reaction's progress. If the reaction is sluggish, a modest increase in temperature can be beneficial.[6]
Q3: What are common side products in this type of reaction, and how can I minimize them?
A3: A frequent side product is the corresponding disiloxane, which forms from the hydrolysis of the chlorosilane.[3] To minimize its formation, maintaining strictly anhydrous conditions is paramount. If you are using an excess of the silylating agent, it may also remain after the reaction is complete. To address unreacted starting material, you can try increasing the reaction time or temperature, or using a slight excess of both the silylating agent and the base.[3]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product.[3] Gas Chromatography (GC) can also be a powerful tool for monitoring the reaction, especially for volatile compounds.
Q5: What purification methods are recommended for this compound?
A5: After the reaction is complete and has been quenched and worked up, the crude product can often be purified by flash column chromatography. The choice of solvent system for chromatography will depend on the polarity of the product and any impurities.
Experimental Protocols
General Protocol for Chlorination of a Hydrosilane
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the hydrosilane (e.g., diisobutyloctadecylsilane) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add an anhydrous solvent, such as dichloromethane, to the flask.
-
Chlorinating Agent: In a separate flask, prepare a solution of the chlorinating agent (e.g., arylamine hydrochloride) and a Lewis acid catalyst in anhydrous dichloromethane.[7]
-
Reaction: Slowly add the chlorinating agent solution to the stirred solution of the hydrosilane at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting hydrosilane is consumed. This may take between 2 to 12 hours.[7]
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Work-up: Once the reaction is complete, the reaction mixture may be filtered to remove any solids. The filtrate is then washed with a suitable aqueous solution to remove the catalyst and any byproducts.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude chlorosilane.
-
Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography.
Visualizations
Caption: Generalized reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low or no product formation in silylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN104230975A - Method for preparing chloro silane - Google Patents [patents.google.com]
troubleshooting incomplete surface coverage with chlorodiisobutyloctadecylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete surface coverage using chlorodiisobutyloctadecylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of patchy or incomplete this compound coatings?
A1: The most common cause of incomplete surface coverage is inadequate substrate cleanliness. Organic residues, particulate matter, or even a non-uniform layer of adsorbed water can inhibit the uniform self-assembly of the silane monolayer.[1]
Q2: How does humidity affect the silanization process?
A2: Humidity plays a critical role. A small amount of surface-adsorbed water is necessary to hydrolyze the chlorosilane headgroup, which is a prerequisite for covalent bonding to the substrate. However, excessive humidity can lead to premature polymerization of the silane in solution, resulting in the deposition of aggregates rather than a uniform monolayer.[2][3]
Q3: What is the expected water contact angle for a complete this compound monolayer?
A3: A fully formed, dense monolayer of a long-chain alkylsilane like this compound on a smooth substrate should result in a hydrophobic surface with a water contact angle typically in the range of 100° to 110°. Lower contact angles often indicate incomplete or disordered monolayer formation.
Q4: Can I reuse the silanization solution?
A4: It is generally not recommended to reuse the silanization solution. The this compound will react with trace water in the solvent and the atmosphere, leading to hydrolysis and polymerization over time. For consistent and high-quality coatings, it is best to use a freshly prepared solution for each experiment.
Q5: How can I confirm that I have a complete monolayer?
A5: Several surface analysis techniques can be used. Contact angle goniometry provides a quick assessment of surface hydrophobicity. For more detailed analysis, Atomic Force Microscopy (AFM) can visualize the surface morphology, revealing any gaps or aggregates. Ellipsometry can measure the thickness of the monolayer, and X-ray Photoelectron Spectroscopy (XPS) can determine the elemental composition of the surface.
Troubleshooting Guide
Problem: Low Water Contact Angle and/or Visibly Patchy Coating
This is the most common issue and typically points to one or more of the following causes. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for incomplete silane surface coverage.
Detailed Troubleshooting Steps
1. Substrate Preparation:
-
Issue: The substrate is not sufficiently clean or activated. The presence of organic contaminants is a primary reason for patchy coatings.
-
Solution: Employ a rigorous cleaning protocol appropriate for your substrate. For glass and silicon substrates, common and effective methods include:
-
Piranha Solution: (Caution: Extremely corrosive and reactive!) A 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂.
-
RCA Clean: A multi-step process involving solutions of NH₄OH/H₂O₂/H₂O and HCl/H₂O₂/H₂O.
-
Solvent Wash with Sonication: A series of sonications in high-purity solvents like acetone, isopropanol, and deionized water.
-
UV/Ozone or Plasma Cleaning: These methods are highly effective at removing organic contaminants and activating the surface by generating hydroxyl groups.
-
| Cleaning Method | Pre-Silanization Water Contact Angle (°) | Post-Silanization Water Contact Angle (°) |
| No Cleaning | 35 ± 3 | 68 ± 5 |
| Detergent Wash | 25 ± 2 | 75 ± 4 |
| Acetone/Methanol Wash | 15 ± 2 | 85 ± 3 |
| 1:1 Methanol/HCl then H₂SO₄ | < 8 | 95 ± 2 |
| Piranha Etch | < 8 | 98 ± 2 |
Data adapted from Cras, J. J., et al. (1999). Biosensors and Bioelectronics, 14(8-9), 683-688. The study used (3-mercaptopropyl)triethoxysilane, but the trend in cleaning efficacy is applicable.
2. Silane Solution and Environment:
-
Issue: The silane has degraded, the solvent is not anhydrous, or ambient humidity is too high.
-
Solution:
-
Use a fresh bottle of this compound or one that has been stored under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Toluene or hexane are common choices.
-
Perform the silanization in a controlled environment, such as a glove box, with low humidity.[3]
-
3. Reaction Parameters:
-
Issue: The reaction time is too short, or the temperature is not optimal.
-
Solution: Optimize the reaction time and temperature. For solution-phase deposition, a longer immersion time generally leads to a more complete monolayer, up to a certain point.
| Reaction Time (minutes) | Water Contact Angle (°) |
| 1 | ~70 |
| 5 | ~90 |
| 10 | ~100 |
| 30 | ~105 |
| 60 | ~108 |
| 120 | ~110 |
Representative data for octadecyltrichlorosilane on a silicon substrate. The exact times may vary for this compound and the specific substrate.
4. Post-Reaction Curing:
-
Issue: Excess, unbound silane is left on the surface, or the covalent bonds have not fully formed.
-
Solution: After removing the substrate from the silanization solution, rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane. Subsequently, cure the coated substrate in an oven. A typical curing step is 110-120 °C for 30-60 minutes. This promotes the formation of covalent siloxane bonds to the surface and cross-linking between adjacent silane molecules.
Experimental Protocols
Protocol 1: Piranha Cleaning of Silicon or Glass Substrates
Caution: Piranha solution is extremely dangerous and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and an acid-resistant apron. Work in a fume hood.
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Always add acid to peroxide.
-
Immerse the substrates in the Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them copiously with deionized water.
-
Dry the substrates with a stream of high-purity nitrogen or argon.
Protocol 2: Solution-Phase Silanization
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glove box or under an inert atmosphere.
-
Immerse the clean, dry substrates in the silanization solution for 1-2 hours.
-
Remove the substrates and rinse them thoroughly with fresh anhydrous toluene.
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Cure the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before use.
Visualizing the Silanization Process and Troubleshooting Logic
Caption: The mechanism of this compound self-assembly.
Characterization of Incomplete vs. Complete Monolayers
| Characterization Technique | Incomplete Coverage | Complete Coverage |
| Water Contact Angle | < 100° | > 100° |
| Ellipsometry (Thickness) | < 2.0 nm | ~2.0 - 2.5 nm |
| AFM Imaging | Shows "islands" of silane with bare substrate visible.[1] | Uniform, smooth surface with low root-mean-square (RMS) roughness.[1] |
| XPS (Atomic %) | Lower C and Si, higher substrate signal (e.g., O for glass/silicon). | Higher C and Si, attenuated substrate signal. |
References
removing excess chlorodiisobutyloctadecylsilane after reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess chlorodiisobutyloctadecylsilane following a silylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts when using this compound?
When this compound reacts with a protic solvent (like water or alcohol) or is intentionally quenched, it forms several byproducts. The primary byproduct of hydrolysis is diisobutyloctadecylsilanol. This silanol can further condense to form the corresponding disiloxane. Additionally, the reaction releases hydrochloric acid (HCl), which will be neutralized by any base present in the reaction mixture.
Q2: My crude reaction mixture is an inseparable emulsion after aqueous workup. What should I do?
Emulsion formation is common when dealing with long-chain silanes due to their surfactant-like properties. To break the emulsion, try the following:
-
Addition of Brine: Wash the organic layer with a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change of Solvent: If possible, dilute your organic phase with a less polar solvent.
-
Centrifugation: If the emulsion persists and the scale of the reaction is appropriate, centrifugation can be an effective method to separate the layers.
-
Filtration through Celite®: Passing the entire mixture through a pad of Celite® can sometimes help to break up the emulsion.
Q3: I see a white precipitate in my organic layer after workup. What is it?
A white precipitate could be a salt formed from the neutralization of HCl (e.g., triethylammonium chloride if triethylamine was used as a base). It could also be the self-condensation product of the silanol (a disiloxane), which may have limited solubility in some organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of excess this compound.
| Problem | Possible Cause | Suggested Solution |
| Product decomposition during workup | The silyl ether product is sensitive to acidic or basic conditions. | Use a neutral quenching method (e.g., saturated aqueous sodium bicarbonate) and avoid strong acids or bases during extraction. |
| Excess silane remains after aqueous wash | The silane and its hydrolysis byproducts (silanol, siloxane) are highly nonpolar and remain in the organic layer. | Standard aqueous extraction is often insufficient. Purification by chromatography is typically required. |
| Difficulty separating the product from silane byproducts via chromatography | The polarity of the silylated product is very similar to the silane byproducts. | Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Incomplete reaction leading to high amounts of starting material and excess silane | The silylation reaction did not go to completion. | Before workup, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider adding more silylating agent or base, or increasing the reaction temperature. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
This protocol describes a standard method for quenching the reaction and performing an initial purification.
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quenching process.
-
Quench the Reaction: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The bicarbonate will neutralize the HCl byproduct and quench the excess this compound. Continue adding the bicarbonate solution until gas evolution (CO₂) ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two distinct layers do not form, refer to the emulsion troubleshooting guide above.
-
Extract the Aqueous Layer: Separate the organic layer. Extract the aqueous layer one or two times with the same organic solvent used for the reaction to recover any dissolved product.
-
Wash the Organic Layer: Combine all organic layers and wash them sequentially with:
-
Water
-
Saturated aqueous sodium chloride (brine)
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
This is a general guideline for purifying the desired silylated product from the excess silane and its byproducts.
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elute the Column:
-
Start with a nonpolar mobile phase (e.g., 100% hexanes). This will elute the very nonpolar octadecylsilane byproducts (siloxane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes. The optimal gradient will depend on the polarity of the desired product.
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the removal of excess this compound.
Caption: Byproducts from quenching excess this compound.
Technical Support Center: Chlorodiisobutyloctadecylsilane-Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of chlorodiisobutyloctadecylsilane-modified surfaces. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound-modified surfaces?
A1: The most frequently encountered stability issues include degradation of the coating over time, particularly in aqueous environments, leading to a loss of hydrophobicity.[1][2] Other common problems are the formation of non-uniform coatings, poor initial hydrophobicity, and leaching of the silane layer from the substrate.[3][4] In applications like high-performance liquid chromatography (HPLC), a phenomenon known as "hydrophobic collapse" can occur when the C18 stationary phase is exposed to highly aqueous mobile phases.[5][6]
Q2: What factors influence the long-term stability of the modified surface?
A2: The long-term stability of this compound-modified surfaces is a complex interplay of several factors. Key influences include the cleanliness and preparation of the substrate, the concentration of the silane solution, and environmental conditions during application such as humidity and temperature.[2][3] The composition of the solvent, the amount of water present during the reaction, the pH of the surrounding environment, and any post-silanization curing steps also significantly impact the durability of the coating.[2][7]
Q3: How does hydrolysis affect the stability of the silane layer?
A3: Hydrolysis is a primary mechanism of degradation for silane-modified surfaces.[1][8] The siloxane bonds (Si-O-Si) that form the backbone of the silane layer, as well as the bonds to the substrate surface, can be susceptible to breaking in the presence of water.[8][9] This process can lead to a gradual deterioration of the coating, resulting in decreased hydrophobicity and potential leaching of the silane molecules.[1][4] The rate of hydrolysis is influenced by factors such as pH and temperature.
Q4: Can the silane layer detach or leach from the surface?
A4: Yes, leaching or desorption of the silane layer is a known stability issue.[2][4] This can be caused by the hydrolysis of the bonds connecting the silane to the substrate.[4] Weakly adsorbed silane molecules, which have not formed strong covalent bonds with the surface, are particularly prone to being washed away by solvents or buffer solutions.[2] This can lead to a non-uniform and unstable surface modification.
Troubleshooting Guides
Issue 1: Non-Uniform Surface Coating
If you observe a patchy or uneven coating on your substrate after modification, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-uniform silane coating.
Potential Causes and Solutions:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure uniform silanization. Any contaminants can block the surface hydroxyl groups, preventing the silane from binding.[3]
-
Solution: Implement a rigorous cleaning protocol. For glass or silicon surfaces, consider using a piranha solution or oxygen plasma treatment to create a high density of hydroxyl groups.[3]
-
-
Improper Silane Concentration: A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of aggregates and a thick, uneven layer.[3]
-
Solution: Empirically determine the optimal silane concentration for your specific application. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it while monitoring the surface properties.[3]
-
-
Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the surface. Extreme temperatures can also affect the reaction rate, leading to an uneven application.[3][10]
-
Solution: Whenever possible, carry out the silanization in a controlled environment with moderate humidity.[3]
-
-
Polymerization in Solution: The presence of excess water can cause silane molecules to polymerize with each other, forming weakly-bound spots on the surface.[11]
-
Solution: Use anhydrous solvents and fresh silane solutions. Control the amount of water present to facilitate hydrolysis without promoting excessive self-condensation.
-
Issue 2: Poor or Decreasing Hydrophobicity
If the treated surface does not exhibit the expected hydrophobicity or if the hydrophobicity diminishes over time, use this guide to identify the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or decreasing hydrophobicity.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion.[3]
-
Solution: Increase the reaction time or moderately raise the temperature to encourage more complete surface coverage.[3]
-
-
Lack of Curing: A post-silanization curing step is often crucial for forming a stable siloxane network.
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Hydrolytic Degradation: Prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to the hydrolysis of the silane layer and a decrease in hydrophobicity.[1]
-
Solution: If the application involves aqueous solutions, be mindful of the pH. The stability of silane layers can be pH-dependent.[13] For applications requiring high hydrolytic stability, consider alternative surface modification strategies.
-
-
Leaching of the Silane Layer: Weakly bound silane molecules may detach from the surface over time, particularly when exposed to solvents.[2]
-
Solution: Ensure thorough rinsing with an anhydrous solvent after the initial reaction to remove any excess, unreacted silane. A proper curing step will also help to covalently bond the silane to the surface, reducing the likelihood of leaching.[12]
-
Data Presentation
Table 1: Influence of Curing Temperature on Silane Layer Stability
| Curing Temperature (°C) | Observation | Impact on Stability | Reference |
| Room Temperature | Incomplete crosslinking and dehydration. | Prone to peeling and failure. | [7] |
| 80 - 125 | Formation of a condensed siloxane network. | Improved bonding strength and performance in corrosive environments. | [7] |
| > 125 | Potential for degradation of the silane's internal structure. | Can lead to a brittle film and reduced performance. | [7] |
Table 2: Factors Affecting Silane Solution and Coating Stability
| Factor | Effect on Stability | Recommendation | Reference |
| Silane Concentration | Too high can cause aggregation; too low results in incomplete coverage. | Optimize concentration, typically 1-5% (v/v) in an anhydrous solvent. | [3][12] |
| Humidity | High humidity can lead to premature hydrolysis and self-condensation in solution. | Perform silanization in a controlled environment with moderate humidity. | [3] |
| pH of Aqueous Environment | Can accelerate the hydrolysis of the siloxane bonds. | Control the pH of the working solution; stability is often lower at high pH. | [13] |
| Contaminant Ions (e.g., Fe³⁺) | Can catalyze the condensation of Si-OH groups in the silane solution, reducing its stability. | Use clean glassware and high-purity reagents. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Silanization
This protocol provides a general guideline for modifying a substrate with this compound.
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate to remove any organic contaminants. Common methods include sonication in solvents like acetone and isopropanol.
-
To generate surface hydroxyl groups, treat the substrate with a method appropriate for the material (e.g., piranha solution for glass/silicon, UV-ozone treatment, or oxygen plasma).
-
Rinse extensively with deionized water and dry thoroughly, for instance, by baking in an oven at 120 °C for at least 30 minutes to remove adsorbed water.[3]
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a solution of this compound in an anhydrous solvent (e.g., toluene). A typical concentration is 1-2% (v/v).[3]
-
For chlorosilanes, the reaction is often performed in a completely anhydrous environment to prevent premature hydrolysis in the solution.
-
-
Silanization Reaction:
-
Immerse the cleaned and activated substrates in the silane solution. Ensure the entire surface to be modified is submerged.
-
Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).[12]
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any excess, unreacted silane.[12]
-
-
Curing:
-
Cure the modified substrates in an oven at 110-120 °C for 30-60 minutes. This step helps to drive the condensation reaction and form a stable siloxane network on the surface.[12]
-
-
Final Cleaning and Storage:
-
A final sonication in a fresh portion of the solvent can help remove any physically adsorbed silane molecules.
-
Dry the substrates with a stream of nitrogen and store them in a desiccator to prevent moisture exposure.[12]
-
Protocol 2: Contact Angle Goniometry for Hydrophobicity Assessment
This protocol describes how to measure the contact angle of a water droplet on the modified surface to assess its hydrophobicity.
-
Sample Preparation:
-
Place the silane-modified substrate on the goniometer stage, ensuring the surface is level.[12]
-
-
Droplet Deposition:
-
Using a high-precision syringe, gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[12]
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the accompanying software to measure the contact angle between the droplet and the surface.
-
A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) suggests a hydrophilic surface.[12]
-
-
Assessing Uniformity and Stability:
-
Repeat the measurement at multiple locations on the surface to evaluate the uniformity of the coating.
-
To assess stability over time, periodically measure the contact angle after exposing the surface to specific environmental conditions (e.g., immersion in water or a buffer solution). A decrease in the contact angle over time indicates degradation of the hydrophobic layer.[1]
-
References
- 1. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface [mdpi.com]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. gmidental.com [gmidental.com]
- 10. zmsilane.com [zmsilane.com]
- 11. parksystems.com [parksystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel (Journal Article) | ETDEWEB [osti.gov]
effect of water on chlorodiisobutyloctadecylsilane reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of chlorodiisobutyloctadecylsilane in experimental settings, with a focus on its reactivity with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
A1: this compound reacts with water in a hydrolysis reaction. The silicon-chlorine bond is cleaved, forming a silanol (Si-OH) and hydrochloric acid (HCl). This reaction is the fundamental first step in processes like surface modification of silica gel for chromatography. The presence of bulky diisobutyl and a long octadecyl chain sterically hinders this reaction, making it slower than with smaller chlorosilanes.
Q2: How does the presence of moisture in solvents or on surfaces affect the outcome of my reaction?
A2: Uncontrolled moisture can lead to several undesirable outcomes. Water will prematurely hydrolyze the this compound in solution before it has a chance to react with the intended surface (e.g., silica gel). This leads to the formation of silanols in solution, which can then self-condense to form polysiloxanes. These byproducts can result in a non-uniform surface coating, lower ligand density, and potentially block the pores of the substrate. Therefore, it is crucial to use anhydrous solvents and thoroughly dry all glassware and substrates before use.
Q3: Can the hydrochloric acid generated during hydrolysis interfere with my experiment?
A3: Yes. The generation of HCl creates an acidic microenvironment.[1] This can be problematic for acid-sensitive substrates or functional groups on your target molecule. In the context of modifying silica gel, this localized acidity can potentially alter the silica surface. It is common practice to use a base, such as pyridine or triethylamine, as an HCl scavenger to neutralize the acid as it is formed.
Q4: How does the stability of the resulting diisobutyloctadecylsilyl ether bond compare to other common silyl ethers?
A4: The stability of a silyl ether bond towards hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom.[2][3] Due to the bulky diisobutyl groups, the diisobutyloctadecylsilyl ether is significantly more stable towards hydrolysis, particularly under acidic conditions, compared to less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. This increased stability is advantageous for applications requiring robust surface modifications, such as in high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Issue 1: Poor Surface Coverage or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low ligand density on the modified surface. | Incomplete reaction: The reaction time was insufficient for the sterically hindered silane to react fully. | 1. Increase Reaction Time: Due to the steric hindrance of the diisobutyl groups, the reaction of this compound with surface hydroxyls is slower than with less bulky silanes. Try extending the reaction time. 2. Increase Temperature: Gently heating the reaction can increase the reaction rate. Monitor the temperature carefully to avoid solvent evaporation and unwanted side reactions. |
| Presence of Moisture: Water in the solvent or on the substrate surface is reacting with the chlorosilane before it can bind to the surface. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon). 2. Dry Substrate and Glassware: Thoroughly dry the silica substrate and all glassware in an oven and allow to cool under vacuum or in a desiccator before use. | |
| Insufficient Reagent: The amount of this compound used was not enough to achieve the desired surface coverage. | 1. Increase Reagent Stoichiometry: Use a larger excess of the silylating agent to drive the reaction to completion. | |
| Poor Solvent Choice: The chosen solvent may not be optimal for the reaction. | 1. Use Aprotic, Non-polar Solvents: Toluene or xylene are commonly used for such reactions as they are aprotic and have a high enough boiling point to allow for heating. |
Issue 2: Variable or Poor Chromatographic Performance of a Newly Packed Column
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing, especially for basic analytes. | Incomplete End-capping: Residual, unreacted silanol groups on the silica surface can interact with polar and basic analytes, leading to peak tailing. | 1. Perform End-capping: After the initial reaction with this compound, treat the surface with a smaller, more reactive silylating agent like trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS) to cap the remaining silanol groups. |
| Poor peak shape and retention time variability. | Hydrophobic Collapse: In highly aqueous mobile phases, the long octadecyl chains can fold onto themselves, reducing the available surface area for interaction with analytes. | 1. Maintain a Minimum Organic Content: Ensure the mobile phase contains a sufficient amount of organic solvent (e.g., >5% acetonitrile or methanol) to keep the C18 chains extended. |
| Non-uniform Stationary Phase: Premature hydrolysis and polymerization of the silane can lead to an uneven surface coating. | 1. Review Silylation Protocol: Re-evaluate the surface modification procedure, paying close attention to moisture control and the use of an HCl scavenger. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of Silica Gel
-
Drying the Silica Gel: Dry the silica gel in a vacuum oven at 150°C for at least 4 hours to remove physically adsorbed water.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the dried silica gel in anhydrous toluene.
-
Addition of Reagents: Add an appropriate amount of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) to act as an HCl scavenger. Slowly add the this compound to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The exact time will depend on the desired surface coverage and should be optimized.
-
Washing: After the reaction, cool the mixture and filter the silica gel. Wash the modified silica sequentially with toluene, methanol, and then dichloromethane to remove unreacted silane, the scavenger, and its salt.
-
Drying: Dry the functionalized silica gel under vacuum.
-
(Optional) End-capping: To minimize residual silanol groups, the modified silica can be re-suspended in anhydrous toluene, treated with a smaller silylating agent (e.g., trimethylchlorosilane), and refluxed again. Follow with the same washing and drying procedure.
Visualizations
Caption: Hydrolysis of this compound with water.
Caption: Troubleshooting workflow for silylation reactions.
References
- 1. gelest.com [gelest.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing phase separation in chlorodiisobutyloctadecylsilane solutions
Welcome to the technical support center for chlorodiisobutyloctadecylsilane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues of phase separation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile silane coupling agent. Its key feature is a long hydrophobic octadecyl chain, which significantly enhances water repellency and durability in various applications.[1] It is commonly used for surface modification to increase hydrophobicity and chemical resistance, as a coupling agent in adhesive formulations to improve bond strength, and in nanotechnology for the stabilization of nanoparticles.[1]
Q2: What are the general physical and chemical properties of this compound?
Understanding the basic properties of this compound is crucial for its effective use and for troubleshooting formulation issues.
| Property | Value |
| CAS Number | 162578-86-1[1][2][3] |
| Molecular Formula | C26H55ClSi[1][3] |
| Molecular Weight | 431.25 g/mol [1][2][3] |
| Appearance | Colorless liquid[1] |
| Purity | ≥ 85%[1][2] |
| Density | 0.86 g/mL at 25 °C[1][2] |
| Boiling Point | 140 - 170 °C at 0.05 mmHg[1][2] |
| Refractive Index | n20/D 1.459[1][2] |
| Storage Conditions | Room Temperature[1] |
Q3: Why is my this compound solution exhibiting phase separation?
Phase separation in solutions of this compound can occur for several reasons:
-
Poor Solubility: The long octadecyl chain makes the molecule highly nonpolar. Using a solvent that is not sufficiently nonpolar will result in low solubility and potential phase separation.
-
Hydrolysis and Condensation: The chloro- group on the silicon atom is susceptible to hydrolysis in the presence of water. This reaction forms a silanol (Si-OH) group, which can then undergo condensation with other silanol groups to form siloxane bonds (Si-O-Si). As these oligomers and polymers grow, they may become insoluble in the solvent and separate out as a second phase (either liquid or solid).
-
Low Temperatures: The solubility of this compound may decrease at lower temperatures, leading to precipitation or phase separation.
-
High Concentration: Exceeding the solubility limit of the silane in the chosen solvent system will inevitably lead to phase separation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving phase separation issues.
Caption: Troubleshooting workflow for phase separation in this compound solutions.
Issue: Solution is cloudy, has formed a gel, or contains a white precipitate.
This is a strong indication of hydrolysis and subsequent condensation of the silane.
-
Root Cause: Presence of water in the solvent or from atmospheric moisture.
-
Solution:
-
Use Anhydrous Solvents: Ensure that all solvents are of high purity and have a low water content. Use freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Work Under Inert Atmosphere: Handle the this compound and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon gas). This will minimize contact with atmospheric moisture.
-
Proper Storage: Store this compound in a tightly sealed container in a desiccator to prevent moisture absorption.
-
Issue: Solution separates into two clear liquid layers.
This suggests that the silane is not fully soluble in the chosen solvent system or its concentration is too high.
-
Root Cause: The polarity of the solvent is not compatible with the highly nonpolar nature of the silane.
-
Solution:
-
Solvent Selection: Choose a nonpolar aprotic solvent. Refer to the table below for suitable options.
-
Use a Co-solvent: If a single solvent is not effective, a mixture of solvents can be used. For example, adding a small amount of a slightly more polar solvent to a nonpolar solvent can sometimes improve solubility without causing hydrolysis.
-
Decrease Concentration: Prepare a more dilute solution of the silane. Determine the solubility limit in the desired solvent system through serial dilutions.
-
Consider a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant can help to stabilize the solution and prevent phase separation, particularly in systems with mixed polarity.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10% (w/v) stock solution of this compound in an anhydrous nonpolar solvent.
Materials:
-
This compound
-
Anhydrous hexane (or other suitable nonpolar solvent)
-
Dry, clean glass vial with a screw cap and PTFE septum
-
Argon or nitrogen gas supply
-
Syringes and needles
Procedure:
-
Dry the glass vial in an oven at 120 °C for at least 2 hours and cool under a stream of dry inert gas.
-
Seal the vial with the screw cap and septum.
-
Purge the vial with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas supply and a second needle as an outlet.
-
Using a dry syringe, add 9 mL of anhydrous hexane to the vial.
-
In a separate, dry container, weigh 1 g of this compound.
-
Quickly add the silane to the solvent in the vial to minimize exposure to air.
-
Immediately reseal the vial and mix by gentle swirling or vortexing until the silane is fully dissolved.
-
Store the stock solution under an inert atmosphere and away from light.
Protocol 2: Surface Modification of a Glass Substrate
This protocol provides a general method for modifying a glass surface to make it hydrophobic.
Materials:
-
Stock solution of this compound (from Protocol 1)
-
Anhydrous hexane (or other nonpolar solvent)
-
Glass substrates (e.g., microscope slides)
-
Piranha solution (use with extreme caution) or plasma cleaner
-
Deionized water
-
Isopropanol
-
Drying oven
-
Beakers and forceps
Procedure:
-
Substrate Cleaning:
-
Clean the glass substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
Activate the surface by treating with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes or by using an oxygen plasma cleaner. This step generates hydroxyl (-OH) groups on the surface.
-
Rinse the substrates thoroughly with deionized water and dry in an oven at 120 °C for 1 hour.
-
-
Silanization:
-
Prepare a 1% (v/v) working solution of this compound by diluting the stock solution with anhydrous hexane in a dry, inert atmosphere.
-
Immerse the cleaned and dried glass substrates in the working solution for 2-4 hours at room temperature.
-
After immersion, remove the substrates and rinse them with fresh anhydrous hexane to remove any unbound silane.
-
-
Curing:
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110 °C for 30-60 minutes to promote the covalent bonding of the silane to the surface.
-
-
Final Rinse and Storage:
-
Allow the substrates to cool to room temperature.
-
Rinse with isopropanol and dry with nitrogen.
-
The modified, hydrophobic substrates are now ready for use.
-
Data Presentation
Table of Suitable Solvents for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Hexane | 0.1 | 69 | 1.88 | Excellent choice for dissolving nonpolar silanes. |
| Toluene | 2.4 | 111 | 2.38 | Good alternative to hexane, with a higher boiling point. |
| Chloroform | 4.1 | 61 | 4.81 | Use with caution due to toxicity. Can be effective for some silanes. |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.6 | A more polar option, but must be rigorously dried as it is hygroscopic. |
Visualizations
Caption: Competing reactions of chlorosilanes in the presence of water and a hydroxylated surface.
References
Technical Support Center: Regeneration of Chlorodiisobutyloctadecylsilane Stationary Phase Columns
Disclaimer: The following guidance is based on general principles for the regeneration and troubleshooting of sterically protected reversed-phase high-performance liquid chromatography (HPLC) columns. Due to the highly specific nature of the chlorodiisobutyloctadecylsilane stationary phase and the limited availability of specific regeneration protocols for this exact chemistry, the recommendations provided are inferred from best practices for similar stationary phases characterized by bulky side chains. Users should always consult their specific column's care and use manual for manufacturer-recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical indicators that my column needs regeneration?
A1: Several signs can indicate that your column's performance is degrading and that it may require regeneration. These include:
-
Increased backpressure.[1]
-
Poor peak shape, such as broadening, fronting, or tailing.[2][3][4]
-
Changes in retention times.[1]
-
Loss of resolution.[1]
-
A decrease in the number of theoretical plates.[1]
-
Unstable baseline.[2]
Q2: How often should I regenerate my column?
A2: The frequency of regeneration depends on the cleanliness of your samples and mobile phases. If you regularly analyze complex or "dirty" samples, more frequent cleaning is advisable to prevent a significant buildup of contaminants, which can be more difficult to remove over time.[5] For routine applications with clean samples, regeneration may only be necessary when you observe a decline in performance.
Q3: Can I reverse the flow direction to clean my column?
A3: For columns packed with particles larger than 1.8 µm, backflushing (reversing the flow direction) is a common and effective way to remove particulate matter and strongly retained contaminants from the column inlet frit.[1][6] However, for columns with sub-2 µm particles, backflushing is generally not recommended as it can disrupt the packed bed and cause irreversible damage.[6] Always check the manufacturer's instructions for your specific column.
Q4: What are the best practices for storing my column after regeneration?
A4: Proper storage is crucial to prolonging column life. For silica-based reversed-phase columns, the recommended storage solvent is a pure organic solvent like acetonitrile.[6] Before storage, flush the column with 20-30 column volumes of a 50:50 methanol/water mixture to remove any buffer salts, followed by 20-30 column volumes of 100% organic solvent.[6] Ensure both ends of the column are tightly sealed with end plugs to prevent the stationary phase from drying out.[6]
Troubleshooting Guides
Issue 1: High Backpressure
An unusual increase in backpressure is often the first sign of a problem.
Troubleshooting Workflow for High Backpressure
Caption: Troubleshooting workflow for high backpressure.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Peak shape issues can be caused by a variety of factors, from chemical interactions to physical problems with the column.
-
Peak Tailing: This is often caused by strong interactions between basic analytes and acidic silanol groups on the silica surface.[3] It can also be a result of a contaminated guard column or a void in the column bed.[7]
-
Solution: Consider using a mobile phase with a lower pH to suppress the ionization of silanol groups.[7] Ensure your guard column is clean and that there is no void at the column inlet. A thorough column wash may also resolve the issue.
-
-
Peak Fronting: This is often a sign of column overload or poor sample solubility in the mobile phase.[3][4]
-
Solution: Try diluting your sample or reducing the injection volume.[4] Ensure your sample is fully dissolved in a solvent that is weaker than or the same as your initial mobile phase.
-
-
Split Peaks: This can be caused by a partially blocked inlet frit, a void in the column packing, or co-eluting interferences.[2][3]
-
Solution: Backflushing the column can often resolve a blocked frit. If a void has formed, it may be possible to fill it, but this is a delicate procedure.[7] Otherwise, the column may need to be replaced.
-
Experimental Protocols for Column Regeneration
The goal of regeneration is to remove strongly retained contaminants from the column. A generic, multi-step solvent wash is often effective.
Protocol 1: General Regeneration for Reversed-Phase Columns
This protocol uses a series of increasingly strong solvents to remove a wide range of contaminants.[6]
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination and direct the flow to a waste container.[6][8]
-
Reverse Flow (Optional): If your column allows for backflushing, reverse the column direction.[1]
-
Initial Wash: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., a water/organic mixture).[6]
-
Organic Solvent Wash: Rinse with at least 10-20 column volumes of 100% organic solvent, such as methanol or acetonitrile.[6][8]
-
Stronger Solvent Wash (if needed): If performance is not restored, a sequence of stronger, miscible solvents can be used. A common sequence is:
-
75% Acetonitrile / 25% Isopropanol (20 column volumes)
-
100% Isopropanol (20 column volumes)
-
100% Methylene Chloride (20 column volumes)*
-
100% Hexane (20 column volumes)*
-
-
Re-equilibration: Before returning to your reversed-phase mobile phase, it is crucial to flush the column with a solvent that is miscible with both the strong solvent and your mobile phase. If methylene chloride or hexane was used, flush with isopropanol first.[6] Finally, equilibrate the column with your initial mobile phase until a stable baseline is achieved.
*Always ensure miscibility between solvents before switching.
General Column Regeneration Workflow
Caption: General workflow for HPLC column regeneration.
Data Presentation: Solvent and Volume Recommendations
The following table summarizes the recommended solvents and volumes for a standard regeneration procedure. The column volume can be estimated for common column dimensions.
Table 1: Estimated Column Volumes
| Column Dimensions (L x ID, mm) | Approximate Column Volume (mL) |
| 50 x 2.1 | 0.17 |
| 100 x 2.1 | 0.35 |
| 150 x 2.1 | 0.52 |
| 50 x 4.6 | 0.83 |
| 100 x 4.6 | 1.66 |
| 150 x 4.6 | 2.49 |
| 250 x 4.6 | 4.15 |
Table 2: General Regeneration Solvent Protocol
| Step | Solvent | Minimum Volume (Column Volumes) | Purpose |
| 1 | Mobile Phase (no buffer salts) | 10 - 20 | Remove buffer salts and weakly retained compounds.[6] |
| 2 | 100% Acetonitrile or Methanol | 20 | Remove non-polar and moderately polar contaminants. |
| 3 | 100% Isopropanol | 20 | Remove strongly retained hydrophobic compounds. |
| 4 | 100% Methylene Chloride | 20 | Remove very non-polar contaminants. |
| 5 | 100% Hexane | 20 | Remove lipids and very non-polar contaminants. |
| 6 | 100% Isopropanol* | 20 | Intermediate flush to ensure miscibility.[6] |
*Steps 4, 5, and 6 are for severe contamination and should be used with caution, ensuring solvent compatibility with the HPLC system.
References
- 1. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bvchroma.com [bvchroma.com]
Validation & Comparative
A Comparative Guide to Surface Modification: Chlorodiisobutyloctadecylsilane vs. Octadecyltrichlorosilane (OTS)
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a cornerstone of innovation. The choice of silanizing agent is critical in achieving desired outcomes, from enhancing the biocompatibility of medical devices to controlling the stationary phase in chromatography. This guide provides an in-depth comparison of two long-chain alkylsilanes: chlorodiisobutyloctadecylsilane and the widely-used octadecyltrichlorosilane (OTS).
This publication delves into the chemical properties, reaction mechanisms, and performance characteristics of these two silanes. By examining their structural differences and the resulting impact on surface modification, this guide aims to equip researchers with the knowledge to select the optimal agent for their specific application.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of each silane is essential for predicting their behavior in solution and on a substrate. The following table summarizes key parameters for both compounds.
| Property | This compound | Octadecyltrichlorosilane (OTS) |
| CAS Number | 162578-86-1[1][2] | 112-04-9[3][4] |
| Molecular Formula | C₂₆H₅₅ClSi[1][2] | C₁₈H₃₇Cl₃Si[3][4][5] |
| Molecular Weight | 431.25 g/mol [1][2] | 387.93 g/mol [5] |
| Appearance | Colorless liquid[1] | Colorless liquid[3][4][5] |
| Density | 0.86 g/mL at 25 °C[1] | 0.984 g/mL at 25 °C[5][6] |
| Boiling Point | 140-170 °C at 0.05 mmHg[1][2] | 223 °C at 10 Torr[4][5] |
| Refractive Index | n20/D 1.459[1] | n20/D 1.459[6] |
| Reactive Groups | One chloro group, two isobutyl groups | Three chloro groups |
Performance Comparison: Inferred from Molecular Structure
The primary difference lies in the headgroup of each molecule. OTS possesses three reactive chlorosilane groups, making it a trifunctional silane.[3][4] In contrast, this compound is a monofunctional chlorosilane with two bulky isobutyl groups attached to the silicon atom.[1] This structural divergence has significant implications for their reactivity, the architecture of the resulting self-assembled monolayer (SAM), and, consequently, their performance characteristics.
Reaction Kinetics and Monolayer Formation
OTS is known for its high reactivity, which can lead to rapid hydrolysis and polymerization, sometimes even before surface binding, especially in the presence of trace moisture.[7] This can result in the formation of polysiloxane aggregates on the surface, affecting the homogeneity of the monolayer.[7][8]
This compound, with its single reactive chloro group and sterically hindering isobutyl groups, is expected to exhibit slower hydrolysis and condensation rates. This more controlled reaction kinetic can potentially lead to the formation of a more ordered and uniform monolayer with fewer defects. The bulky isobutyl groups will also limit the degree of cross-linking between adjacent silane molecules, favoring direct binding to the substrate surface.
Hydrophobicity and Surface Energy
Both silanes are capable of imparting a high degree of hydrophobicity to a surface due to their long octadecyl chains.[9][10] Surfaces treated with OTS are well-documented to exhibit high water contact angles, indicating low surface energy.[11][12] The critical surface tension of an OTS monolayer has been reported to be around 21.4 dyne/cm.[11][12]
While specific data for this compound is scarce, it is reasonable to expect a similarly hydrophobic surface. The packing density of the octadecyl chains, however, may differ. The bulky isobutyl groups of this compound will create greater spacing between the alkyl chains compared to the more densely packed monolayers typically formed by OTS. This could potentially result in a slightly lower water contact angle and a slightly higher surface energy compared to a perfectly formed OTS monolayer.
Stability of the Silanized Layer
The long-term stability of a silanized surface is crucial for many applications. For OTS, the extensive cross-linking between silane molecules can create a robust and durable coating.[10] However, the hydrolytic stability of the Si-O-Si bonds is a consideration, especially in aqueous environments.
The monolayer formed by this compound, being primarily anchored to the surface through single Si-O-substrate bonds with limited intermolecular cross-linking, might exhibit different stability characteristics. While the covalent bond to the substrate is strong, the lack of a cross-linked network could potentially make the monolayer more susceptible to mechanical abrasion. Conversely, the reduced number of siloxane bridges could offer greater resistance to hydrolysis in certain conditions.
Experimental Protocols
The following are detailed methodologies for key experiments related to surface modification with these silanes.
Protocol 1: Silanization of a Silicon Wafer
This protocol describes a common method for creating a self-assembled monolayer on a silicon wafer, a standard substrate in many research applications.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene
-
This compound or Octadecyltrichlorosilane (OTS)
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Sonicate the wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the wafers in freshly prepared Piranha solution for 30 minutes to hydroxylate the surface.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5 mM solution of the chosen silane in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time will depend on the silane and desired monolayer quality.
-
Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the wafers under a stream of nitrogen.
-
-
Curing:
-
Cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.
-
Protocol 2: Water Contact Angle Measurement
This protocol outlines the standard sessile drop method for quantifying the hydrophobicity of a modified surface.
Materials:
-
Silanized substrate
-
Goniometer or a camera with a macro lens
-
Micropipette
-
Deionized water
Procedure:
-
Place the silanized substrate on the goniometer stage.
-
Using a micropipette, carefully dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of silanization on a hydroxylated substrate.
Caption: Experimental workflow for surface modification and characterization.
Conclusion
Both this compound and octadecyltrichlorosilane are potent reagents for creating hydrophobic surfaces. The choice between them will largely depend on the specific requirements of the application.
-
Octadecyltrichlorosilane (OTS) is a well-established, highly reactive silane that can form dense, robust, and highly hydrophobic monolayers. It is an excellent choice for applications where a durable, low-energy surface is paramount and the reaction conditions can be meticulously controlled to minimize the formation of aggregates.
-
This compound , with its monofunctional nature and bulky isobutyl groups, offers the potential for more controlled monolayer formation, likely resulting in a more uniform and defect-free surface. This makes it an attractive alternative for applications where monolayer quality and reproducibility are of utmost importance, such as in the fabrication of sensitive biosensors or in advanced chromatography.
Further experimental studies directly comparing the performance of these two silanes are warranted to provide quantitative data on their relative merits. However, based on their chemical structures, researchers can make an informed decision to tailor their surface modification strategies for optimal results in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|162578-86-1 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Octadecyltrichlorosilane [chemeurope.com]
- 5. Octadecyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Hydrophobic Surfaces: Performance of Chlorodiisobutyloctadecylsilane Coatings
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. The hydrophobicity of a surface can significantly influence experimental outcomes in areas ranging from cell culture to microfluidics and drug delivery systems. Silanization is a common and effective method for modifying surfaces to render them hydrophobic. This guide provides a comparative analysis of surfaces coated with chlorodiisobutyloctadecylsilane (CDOS) and other common hydrophobic silane alternatives, supported by experimental data and detailed protocols.
Comparison of Hydrophobic Silane Coatings
The following table summarizes the water contact angle measurements for various silane coatings on different substrates, providing a benchmark for evaluating the expected performance of CDOS-coated surfaces.
| Silane Coating Agent | Chemical Structure | Substrate | Water Contact Angle (°) |
| This compound (CDOS) | C₂₆H₅₅ClSi | Silicon, Glass | Expected to be highly hydrophobic (>110°) |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Glass | ~108 - 112° |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | C₈H₄Cl₃F₁₃Si | Silicon | ~113.7°[1] |
| Perfluorooctyltrichlorosilane (PFOTS) | C₈Cl₃F₁₇Si | Glass | ~109 - 115° |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Mesoporous Silica | ~135°[2] |
Experimental Protocols
A detailed methodology for the preparation of silane-coated surfaces and the subsequent measurement of water contact angles is crucial for obtaining reproducible results.
I. Substrate Preparation and Cleaning
-
Substrate Selection: Common substrates for silanization include glass slides, silicon wafers, and mica.
-
Cleaning: The substrates are first cleaned to remove organic and inorganic contaminants. A typical procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
Hydroxylation: To ensure a high density of reactive hydroxyl (-OH) groups on the surface, the substrates are activated. This is often achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing and Drying: Following hydroxylation, the substrates are thoroughly rinsed with copious amounts of deionized water and then dried with a stream of inert gas (e.g., nitrogen or argon).
II. Silanization Procedure (Solution-Phase Deposition)
-
Silane Solution Preparation: A dilute solution of the desired silane (e.g., 1-5% v/v) is prepared in an anhydrous organic solvent, such as toluene or hexane, inside a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immersion: The cleaned and dried substrates are immersed in the silane solution. The immersion time can vary from a few minutes to several hours, depending on the silane and desired monolayer density.
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed with the anhydrous solvent to remove any excess, unbound silane.
-
Curing: The coated substrates are then cured to promote the formation of a stable, cross-linked siloxane layer. Curing is typically performed by heating in an oven at 100-120°C for about 1 hour.
III. Contact Angle Measurement
-
Instrumentation: The static water contact angle is measured using a goniometer or a drop shape analyzer.
-
Droplet Deposition: A small droplet of high-purity deionized water (typically 2-5 µL) is gently deposited onto the coated surface.
-
Image Capture and Analysis: An image of the droplet is captured by a camera. The software then analyzes the drop shape and calculates the angle formed at the three-phase (solid-liquid-gas) contact point.
-
Data Collection: Measurements should be taken at multiple locations on each substrate to ensure homogeneity and the results averaged. Both the advancing and receding contact angles can also be measured to characterize contact angle hysteresis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for preparing and characterizing silane-coated surfaces.
Caption: Experimental workflow for contact angle measurement.
References
A Comparative Guide to Chlorodiisobutyloctadecylsilane (CDIS) and Octadecyltrichlorosilane (OTS) Monolayers for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: CDIS vs. OTS Monolayers
The defining structural difference between CDIS and OTS lies in the headgroup, with CDIS possessing two bulky isobutyl groups alongside a single reactive chlorine atom, whereas OTS has three reactive chloro groups. This variation is expected to significantly influence monolayer formation, packing density, and surface properties.
Octadecyltrichlorosilane (OTS): The Industry Standard
OTS is a trifunctional silane that readily forms dense, highly ordered, and covalently bound monolayers on hydroxylated surfaces like silicon oxide. The three reactive chloro groups allow for extensive cross-linking between adjacent molecules, resulting in a stable and robust siloxane network.
Chlorodiisobutyloctadecylsilane (CDIS): A Sterically Hindered Alternative
CDIS is a monofunctional silane with bulky diisobutyl groups. The steric hindrance imposed by these large side chains is anticipated to result in a lower packing density compared to the closely packed alkyl chains in an OTS monolayer. While direct covalent attachment to the surface occurs through the single chloro group, the lack of extensive cross-linking may influence the monolayer's thermal and mechanical stability.
Quantitative Data for Monolayer Performance
The following table summarizes typical performance data for OTS monolayers on silicon substrates, compiled from various studies. No direct experimental data for CDIS monolayers was found in the reviewed literature.
| Parameter | Octadecyltrichlorosilane (OTS) | This compound (CDIS) |
| Monolayer Thickness | 2.5 - 2.6 nm[1][2] | Not available (Theoretically expected to be similar to OTS due to the C18 chain length) |
| Water Contact Angle | 104° - 114°[3] | Not available (Theoretically expected to be hydrophobic, but potentially lower than OTS due to less dense packing) |
| XPS Elemental Composition (Atomic %) | C: ~70-80%, O: ~10-20%, Si: ~5-10% (on SiO2)[4][5] | Not available |
Experimental Protocols
Detailed methodologies for the formation and characterization of organosilane monolayers are crucial for reproducibility and accurate comparison.
Formation of Octadecyltrichlorosilane (OTS) Monolayers
-
Substrate Preparation: Silicon wafers with a native oxide layer are typically cleaned and hydroxylated. A common procedure involves sonication in solvents like acetone and isopropanol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma to generate surface hydroxyl groups. The substrates are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.
-
Silanization: The cleaned substrates are immersed in a dilute solution of OTS (typically 1 mM) in an anhydrous solvent, such as toluene or hexane, for a specified duration (e.g., 15-60 minutes). The deposition is often carried out in a controlled environment with low humidity to prevent premature hydrolysis and polymerization of the silane in solution.
-
Rinsing and Curing: After immersion, the substrates are rinsed with the solvent to remove any physisorbed molecules and then cured at an elevated temperature (e.g., 120 °C) to promote the formation of covalent siloxane bonds with the surface and between adjacent silane molecules.
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation: XPS analysis is performed using a spectrometer equipped with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition: Survey scans are initially acquired to identify the elemental composition of the surface. High-resolution spectra of relevant elements (C 1s, O 1s, Si 2p) are then collected to determine the chemical states and quantify the atomic concentrations. The takeoff angle of the photoelectrons can be varied (Angle-Resolved XPS) to probe the elemental depth profile and confirm monolayer formation.
-
Data Analysis: The acquired spectra are charge-corrected, and the peaks are fitted using appropriate software to determine the binding energies and atomic percentages of the elements present. The attenuation of the substrate signal (e.g., Si 2p from the underlying SiO2) can be used to estimate the monolayer thickness.
Visualizing the Process and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for XPS analysis and the logical comparison between OTS and CDIS monolayers.
References
A Researcher's Guide to Silanizing Agents in Chromatography: A Performance Comparison
For researchers, scientists, and drug development professionals, the choice of silanizing agent is a critical determinant of chromatographic performance, influencing selectivity, retention, and peak shape. This guide provides an objective comparison of common silanizing agents used to modify silica-based stationary phases in chromatography, supported by experimental data and detailed protocols to aid in the selection of the optimal agent for your specific application.
Silanization is a surface modification technique that chemically bonds organosilanes to the hydroxyl groups (-OH) present on the surface of silica particles. This process is fundamental in creating the vast majority of stationary phases for both liquid and gas chromatography. The primary goals of silanization in this context are to control the hydrophobicity of the stationary phase and to minimize the undesirable interactions of analytes with the acidic silanol groups, which can lead to poor peak shape and reduced column efficiency.
The performance of a silanized stationary phase is directly related to the chemical structure of the silanizing agent, including the length of the alkyl chain, the presence of functional groups, and the type of end-capping reagent used.
Performance Comparison of Common Silanizing Agents
The selection of a silanizing agent dictates the fundamental characteristics of the chromatographic column. The following tables summarize the performance of common alkylsilanes, functionalized silanes, and end-capping agents based on key chromatographic parameters.
Alkylsilanes: The Foundation of Reversed-Phase Chromatography
Alkylsilanes are the most common type of silanizing agent, creating a hydrophobic stationary phase for reversed-phase chromatography. The length of the alkyl chain is a primary factor influencing retention and hydrophobicity.
| Silanizing Agent | Alkyl Chain Length | Typical Application | Retention of Non-polar Compounds | Hydrophobicity | Peak Shape for Basic Compounds |
| Octadecylsilane (C18) | 18 carbons | General purpose, analysis of a wide range of non-polar to moderately polar compounds. | Strongest | Highest | Good (with end-capping) |
| Octylsilane (C8) | 8 carbons | Analysis of moderately polar compounds, faster analysis times than C18.[1][2] | Moderate | Moderate | Good (with end-capping) |
| Butylsilane (C4) | 4 carbons | Analysis of more polar compounds, rapid separations. | Weak | Low | Fair (end-capping is critical) |
| Trimethylsilane (TMS) | 1 carbon | Primarily used as an end-capping agent. | Very Weak | Very Low | Improves peak shape when used for end-capping.[3][4][5] |
Note: The retention of non-polar compounds generally increases with the length of the alkyl chain.[2] However, factors such as the density of the bonded phase (carbon load) can also significantly impact retention; a high-density C8 phase may exhibit greater retention than a low-density C18 phase.[6][7]
Functionalized Silanes: Tailoring Selectivity
Functionalized silanes contain chemical groups other than simple alkyl chains, which imparts unique selectivity to the stationary phase.
| Silanizing Agent | Functional Group | Primary Interaction Mechanism | Typical Application |
| Cyanopropylsilane | Cyano (-CN) | Dipole-dipole, π-π interactions, moderate hydrophobic interactions.[8] | Analysis of polar compounds, separation of isomers. Can be used in reversed-phase, normal-phase, and HILIC modes. |
| Phenylsilane | Phenyl (-C₆H₅) | π-π interactions, hydrophobic interactions. | Separation of aromatic compounds and compounds with double bonds. |
| Aminopropylsilane | Amino (-NH₂) | Ion-exchange (at acidic pH), hydrogen bonding. | Analysis of sugars, organic acids, and other polar compounds in normal-phase or HILIC mode. |
| Diol-bonded silica | Diol (-CH(OH)CH₂OH) | Hydrogen bonding, polar interactions. | Separation of polar compounds in reversed-phase and HILIC modes.[9] |
End-capping Agents: Minimizing Silanol Interactions
After the primary silanization, residual, unreacted silanol groups often remain on the silica surface. These can cause undesirable peak tailing for basic compounds. End-capping is a secondary silanization step using a small, reactive silane to block these residual silanols.
| End-capping Agent | Key Feature | Impact on Performance |
| Trimethylchlorosilane (TMCS) / Hexamethyldisilazane (HMDS) | Small, highly reactive trimethylsilyl group. | Significantly reduces peak tailing for basic compounds by shielding residual silanols.[3][4][5] |
| Polar End-capping (e.g., with a polar group) | Introduces a polar functional group. | Can enhance the retention of polar analytes and provide alternative selectivity.[3][10][11] |
| Positively Charged End-capping | Imparts a positive charge to the surface. | Drastically improves peak shape for basic compounds through electrostatic repulsion.[3] |
Experimental Protocols
Reproducible preparation of high-performance stationary phases requires meticulous attention to the experimental procedure. Below are detailed methodologies for key experiments in the preparation and evaluation of silanized silica.
General Protocol for Silanization of Silica Gel
This protocol describes a common laboratory procedure for the surface modification of silica gel with an organosilane.
Materials:
-
Silica gel (chromatography grade, appropriate particle and pore size)
-
Silanizing agent (e.g., octadecyltrichlorosilane)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Methanol
-
Deionized water
-
Hydrochloric acid (for acid washing)
-
Nitrogen gas
Procedure:
-
Silica Gel Activation:
-
Wash the silica gel with a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water to remove metal impurities.
-
Rinse thoroughly with deionized water until the washings are neutral.
-
Dry the silica gel in an oven at 150°C for 24 hours to remove physically adsorbed water and activate the silanol groups.
-
-
Silanization Reaction:
-
Transfer the activated silica gel to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add anhydrous toluene to create a slurry.
-
Add the desired amount of the silanizing agent to the slurry under a nitrogen atmosphere. The amount will depend on the surface area of the silica and the desired surface coverage.
-
Reflux the mixture with stirring for 4-8 hours under a nitrogen atmosphere.
-
-
Washing and Curing:
-
Allow the mixture to cool to room temperature.
-
Filter the silanized silica and wash sequentially with toluene, methanol, and then a methanol/water mixture to remove unreacted silane and by-products.
-
Dry the silanized silica in an oven at 100-120°C for 12 hours to cure the bonded phase.
-
-
End-capping (Optional but Recommended):
-
Resuspend the dried, silanized silica in anhydrous toluene.
-
Add an end-capping reagent (e.g., trimethylchlorosilane or hexamethyldisilazane) and reflux for 2-4 hours under a nitrogen atmosphere.
-
Repeat the washing and drying steps as described above.
-
Evaluation of Chromatographic Performance
The performance of the prepared stationary phase should be evaluated using a standard set of probe analytes.
Typical Test Mixture:
-
Uracil: To determine the column dead time (t₀).
-
Toluene: A neutral, non-polar compound.
-
Amitriptyline or Pyridine: Basic compounds to assess silanol activity and peak tailing.
-
Phenol: An acidic compound.
-
A series of n-alkylbenzenes (e.g., toluene, ethylbenzene, propylbenzene): To evaluate hydrophobicity and retention characteristics.
Key Performance Metrics:
-
Retention Factor (k): A measure of the retention of an analyte on the column. Calculated as: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the analyte and t₀ is the column dead time.
-
Peak Asymmetry (As): A measure of the symmetry of the chromatographic peak. An ideal peak has an asymmetry of 1.0. Values greater than 1.2 often indicate undesirable interactions with residual silanols.[12]
-
Theoretical Plates (N): A measure of the column's efficiency or separation power. Higher values indicate better efficiency.
Visualizing the Process: From Silica to Stationary Phase
The following diagrams illustrate the key processes involved in the preparation of a silanized stationary phase for chromatography.
Caption: The general mechanism of silanization involves the hydrolysis of the silanizing agent followed by condensation with surface silanol groups.
Caption: A typical experimental workflow for the preparation and evaluation of a silanized chromatographic stationary phase.
By understanding the performance characteristics of different silanizing agents and adhering to rigorous experimental protocols, researchers can effectively tailor the selectivity and efficiency of their chromatographic separations to meet the demands of their specific analytical challenges.
References
- 1. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 2. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. NOVEL END-CAPPING FOR REVERSED-PHASE LC/MS ‣ Pyvot [pyvot.tech]
- 5. chromanik.co.jp [chromanik.co.jp]
- 6. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 7. C8 vs C18 columns - Chromatography Forum [chromforum.org]
- 8. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of amino-, cyano- and diol-bonded silica in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
Quantifying Surface Chemistry: A Comparative Guide to Analytical Methods for Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of chlorodiisobutyloctadecylsilane on a surface is critical for controlling surface properties in a variety of applications, from drug delivery systems to medical device coatings. The formation of a uniform and stable silane layer is paramount for achieving desired hydrophobicity, biocompatibility, and reactivity. This guide provides a comparative overview of key analytical techniques for the quantitative and qualitative assessment of this compound surface modification.
Comparison of Analytical Methods
A multi-faceted approach is often necessary for a comprehensive understanding of the silanized surface. The following table summarizes the capabilities of four primary analytical techniques, each providing unique insights into the elemental composition, molecular structure, surface topography, and hydrophobicity of the modified surface.
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Contact Angle Goniometry | Atomic Force Microscopy (AFM) |
| Principle | Measures the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation to determine elemental composition and chemical states.[1] | A pulsed ion beam sputters the outermost surface, and the mass-to-charge ratio of the ejected secondary ions is analyzed to identify molecular fragments.[2][3] | Measures the angle at which a liquid droplet interfaces with a solid surface, indicating the surface's wettability.[1][4] | A sharp tip scans the surface to generate a high-resolution topographical map and can measure physical properties.[5][6] |
| Primary Use | Quantitative elemental analysis, determination of chemical bonding states (e.g., Si-O-Si), and layer thickness estimation (via ARXPS).[7] | High-sensitivity surface chemical analysis, identification of molecular species, and chemical imaging of the surface.[3][8][9] | Assessment of surface hydrophobicity and uniformity of the silane coating.[1][4][10] | Measurement of surface roughness, visualization of silane layer morphology, and determination of layer thickness.[5][11][12] |
| Information Provided | Atomic concentrations (e.g., Si, C, O, Cl), chemical state information.[13][14] | Molecular fragments of this compound, surface coverage estimation.[15][16] | Static, advancing, and receding contact angles, surface energy.[4][17] | 3D surface topography, root-mean-square (RMS) roughness, film thickness.[5][18] |
| Sampling Depth | 1-10 nm[19] | 1-2 nm[3][20] | Surface property | Surface topography |
| Destructive? | No | Yes (in dynamic mode for depth profiling), minimally destructive in static mode.[1] | No | No (can be destructive in contact mode if not optimized) |
| Detection Limits | ~0.1 atomic % | ppm to ppb range[16][20] | Not applicable | Not applicable |
Experimental Protocols
Reproducible and accurate quantification of surface-bound this compound relies on meticulous experimental procedures. Below are detailed protocols for substrate preparation and analysis using the aforementioned techniques.
Protocol 1: Substrate Cleaning and Activation
A pristine and well-activated surface is crucial for uniform silanization.
-
Solvent Cleaning: Sonicate the substrate (e.g., silicon wafer, glass slide) sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.[21]
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Hydroxylation (Activation): Treat the cleaned substrate with an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl (-OH) groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.[21]
-
Final Rinse and Dry: Thoroughly rinse the activated substrate with DI water and dry with nitrogen gas.
Protocol 2: Surface Silanization
This protocol describes a typical vapor-phase deposition method.
-
Preparation: Place the activated substrates in a vacuum desiccator.
-
Silane Introduction: Place a small, open vial containing this compound in the desiccator.
-
Vapor Deposition: Evacuate the desiccator to allow the silane to vaporize and deposit onto the substrates. The deposition time can be varied to control the layer thickness.
-
Curing: After deposition, heat the substrates in an oven (e.g., at 110°C) to promote the covalent bonding of the silane to the surface and cross-linking between silane molecules.[22]
-
Washing: Rinse the coated substrates with a non-polar solvent (e.g., toluene or hexane) to remove any non-covalently bound silane molecules.[8]
-
Final Drying: Dry the silanized substrates with nitrogen gas.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction: Mount the silanized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, Si 2p, O 1s, Cl 2p).
-
Data Analysis: Determine the atomic concentrations of the elements from the peak areas and appropriate sensitivity factors. Analyze the peak shapes and binding energies to identify chemical states. For layer thickness, angle-resolved XPS (ARXPS) can be performed by varying the take-off angle of the photoelectrons.[7]
Protocol 4: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Analysis
-
Sample Mounting: Secure the silanized substrate on a sample holder.
-
Analysis Conditions: Operate the instrument in static mode to ensure only the top monolayer is analyzed.[23] Use a pulsed primary ion beam (e.g., Bi3+) to sputter the surface.
-
Spectral Acquisition: Acquire both positive and negative secondary ion spectra to detect characteristic molecular fragments of this compound.
-
Imaging: Raster the primary ion beam across a defined area to generate chemical maps showing the lateral distribution of specific ions.[23]
-
Data Interpretation: Identify peaks corresponding to fragments of the silane molecule and the substrate. The intensity of characteristic silane fragments can be used for semi-quantitative comparison of surface coverage between samples.[15]
Protocol 5: Contact Angle Goniometry
-
Sample Placement: Place the silanized substrate on the goniometer stage.[1]
-
Droplet Deposition: Dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the instrument's software to measure the static contact angle. For more detailed analysis, advancing and receding angles can be measured by adding and removing liquid from the droplet.[17]
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to assess uniformity.
Protocol 6: Atomic Force Microscopy (AFM)
-
Sample Preparation: Create a step-edge on the silanized surface by masking a portion of the substrate during silanization or by carefully scratching the coating with a sharp tip.[11]
-
Imaging: Scan the tip across the step-edge in tapping mode to minimize surface damage.
-
Topographical Analysis: Generate a 3D topographical image of the surface.
-
Thickness Measurement: Measure the height difference between the coated and uncoated regions to determine the silane layer thickness.[5][11]
-
Roughness Analysis: Calculate the root-mean-square (RMS) roughness of the coated surface to assess its smoothness and uniformity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols for substrate preparation and subsequent surface analysis.
Figure 1. Workflow for substrate preparation and silanization.
Figure 2. Logical flow of surface analysis techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 3. covalentmetrology.com [covalentmetrology.com]
- 4. silcotek.com [silcotek.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. phi.com [phi.com]
- 10. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 11. researchgate.net [researchgate.net]
- 12. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of contact angles, silane coverage, and hydrophobicity heterogeneity of methylated quartz surfaces using ToF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jordilabs.com [jordilabs.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. lehigh.edu [lehigh.edu]
- 19. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ToF-SIMS Analysis & Imaging, Time-of-Flight Secondary Ion Mass Spectrometry | Lucideon [lucideon.com]
- 21. benchchem.com [benchchem.com]
- 22. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 23. phi.com [phi.com]
Navigating Chromatographic Method Validation: A Comparative Look at Diisobutyl-Octadecylsilane Columns
For researchers, scientists, and professionals in drug development, the validation of chromatographic methods is a critical step in ensuring the accuracy, precision, and reliability of analytical data. The choice of the stationary phase plays a pivotal role in the separation process. This guide provides a comparative overview of chromatographic methods, with a focus on the performance characteristics of columns utilizing a diisobutyl-octadecylsilane stationary phase in contrast to more conventional C18, C8, and Phenyl phases.
Performance Comparison of Stationary Phases
The selection of a chromatographic column is dictated by the physicochemical properties of the analyte and the desired separation outcome. While traditional octadecylsilane (C18) columns are widely used for their strong hydrophobic retention, variations in the alkyl chain and side-group substitutions can offer unique selectivity and performance benefits.
A diisobutyl-octadecylsilane column features bulky isobutyl side groups that sterically hinder the octadecyl chains. This steric hindrance can influence the interaction between the analyte and the stationary phase, potentially leading to different selectivity compared to standard C18 columns.
Below is a summary of the general performance characteristics of different stationary phases. It is important to note that specific performance can vary between manufacturers due to differences in silica purity, particle size, and bonding chemistry.
| Stationary Phase | Primary Interaction Mechanism | Key Performance Characteristics |
| Diisobutyl-Octadecylsilane (C18-Diisobutyl) | Hydrophobic and Steric Interactions | Potentially offers unique selectivity for structurally similar compounds due to steric hindrance. May exhibit reduced retention for some non-polar analytes compared to traditional C18. |
| Standard Octadecylsilane (C18) | Hydrophobic Interactions | High retention for non-polar compounds. Considered a general-purpose reversed-phase column.[1] |
| Octylsilane (C8) | Hydrophobic Interactions | Less retentive than C18, leading to shorter analysis times for moderately polar to non-polar compounds.[1] |
| Phenyl | π-π Interactions and Hydrophobic Interactions | Provides alternative selectivity, particularly for aromatic and unsaturated compounds, due to π-π interactions.[2][3] |
Experimental Protocols for Method Validation
The validation of a chromatographic method involves a series of experiments to demonstrate its suitability for the intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
While specific experimental conditions will vary depending on the analyte and the column used, a general protocol for the validation of a reversed-phase HPLC method is outlined below.
General Validation Protocol
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution multiple times (typically 5 or 6 replicates).
-
Acceptance Criteria: Relative standard deviation (RSD) of peak area and retention time should be within acceptable limits (e.g., <2%). Theoretical plates and tailing factor should also meet predefined criteria.
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure: Analyze blank samples, placebo samples, and samples spiked with known impurities or degradation products.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and there should be no interference at the retention time of the analyte in the blank and placebo chromatograms.
3. Linearity:
-
Objective: To establish the relationship between the concentration of the analyte and the analytical response.
-
Procedure: Prepare a series of standard solutions at different concentrations (typically 5-6 levels) and inject them.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be close to 1 (e.g., >0.999).
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels).
-
Acceptance Criteria: The recovery of the analyte should be within a specified range (e.g., 98-102%).
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Acceptance Criteria: The RSD of the results should be within acceptable limits (e.g., <2%).
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The determined values should be appropriate for the intended application of the method.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.
-
Acceptance Criteria: The system suitability parameters should still meet the acceptance criteria, and the results should not be significantly affected by the variations.
Visualizing Chromatographic Workflows
Understanding the logical flow of method development and validation is crucial. The following diagrams, generated using the DOT language, illustrate these processes.
References
Long-Term Stability of Chlorodiisobutyloctadecylsilane Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable surface functionalization chemistry is critical for applications ranging from high-performance liquid chromatography (HPLC) to the development of advanced biomaterials. Chlorodiisobutyloctadecylsilane (C18-DIB) offers a sterically protected stationary phase for reversed-phase chromatography, designed to enhance stability. This guide provides an objective comparison of C18-DIB functionalization with other common C18 alternatives, supported by experimental principles and detailed methodologies to inform the selection of the most appropriate surface chemistry for long-term applications.
Comparative Performance of C18 Functionalization Chemistries
The stability of a C18 stationary phase is primarily influenced by the nature of the silane used for functionalization, the bonding chemistry (monofunctional vs. polyfunctional), and the presence of protective steric groups around the siloxane bond.
Table 1: Comparison of Common C18 Functionalization Chemistries
| Functionalization Agent | Key Features | Anticipated Long-Term Stability | Common Applications |
| This compound (C18-DIB) | Monofunctional; Bulky diisobutyl groups provide steric protection to the siloxane bond. | High: Steric hindrance is expected to reduce hydrolytic attack on the Si-O-Si linkage, especially at low pH. | High-performance liquid chromatography (HPLC) for separations requiring enhanced stability. |
| Octadecyltrichlorosilane (C18-TCS) | Trifunctional; Can form a cross-linked polymer network on the surface. | High: The polymeric structure can offer enhanced stability, particularly at neutral to high pH, by protecting the underlying silica.[1] | General purpose reversed-phase chromatography, solid-phase extraction. |
| Octadecyltrimethoxysilane (C18-TMS) | Trifunctional; Methoxy groups are less reactive than chloro groups, offering a more controlled reaction. | Moderate to High: Forms a polymeric layer similar to C18-TCS, but the initial bonding may be less robust. | Reversed-phase chromatography, surface modification of nanoparticles. |
| Octadecyldimethylchlorosilane (C18-DMCS) | Monofunctional; Lacks the extensive steric protection of C18-DIB. | Moderate: The absence of bulky side groups makes the siloxane bond more susceptible to hydrolysis. | Routine reversed-phase chromatography. |
Key Factors Influencing Long-Term Stability
Several factors critically impact the longevity of C18 functionalized surfaces, particularly in the demanding environment of HPLC.
-
pH of the Mobile Phase: Low pH (< 2) can lead to the hydrolysis of the siloxane bond, causing the bonded phase to detach from the silica surface.[2] Conversely, high pH (> 8) can lead to the dissolution of the underlying silica itself, which is often the primary mode of degradation for modern, well-bonded stationary phases.[3]
-
Temperature: Elevated temperatures accelerate the rate of both acid-catalyzed hydrolysis of the bonded phase and base-catalyzed dissolution of the silica support.[3]
-
Steric Protection: The presence of bulky alkyl groups, such as the diisobutyl groups in C18-DIB, can physically hinder the approach of water and other nucleophiles to the vulnerable siloxane bond, thereby increasing its hydrolytic stability.
-
Bonding Density and End-capping: A high density of C18 chains can offer a protective "forest" over the silica surface, shielding it from the mobile phase.[3] End-capping, the process of reacting residual silanol groups with a small silanizing agent, further reduces unwanted interactions and can improve stability.
Experimental Protocols
To rigorously evaluate the long-term stability of a C18 functionalized surface, an accelerated aging study is typically performed. This involves exposing the material to harsh conditions to simulate prolonged use.
Protocol 1: Accelerated Aging Study of C18 Functionalized Silica
1. Initial Characterization:
- Pack three HPLC columns with the C18 functionalized silica to be tested.
- Perform an initial column performance test using a standard mixture of acidic, basic, and neutral analytes.
- Record the retention times, peak shapes (asymmetry), and column efficiency (plate number).
2. Accelerated Aging Conditions:
- Subject the columns to a continuous flow of a mobile phase at an aggressive pH and elevated temperature. A common condition is a phosphate buffer at pH 10 and a temperature of 50°C.[4]
- Alternatively, for low pH stability testing, a mobile phase containing an acid such as trifluoroacetic acid (TFA) at pH 2 and elevated temperature can be used.
3. Periodic Performance Evaluation:
- At regular intervals (e.g., every 24, 48, 96, and 144 hours), remove the columns from the aging conditions and re-equilibrate them with the initial test conditions.
- Repeat the column performance test with the standard analyte mixture.
- Monitor the changes in retention time, peak shape, and efficiency. A significant degradation in performance indicates a lack of stability under the tested conditions.
4. Data Analysis:
- Plot the percentage change in key chromatographic parameters (e.g., retention factor of a hydrophobic analyte, efficiency) as a function of time under the aging conditions.
- Compare the degradation rates of different C18 functionalizations to determine their relative long-term stability.
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key chemical processes and experimental procedures involved in the study of C18 functionalization stability.
Figure 1. Simplified reaction scheme for the functionalization of a silica surface with C18-DIB and its subsequent hydrolytic degradation.
Figure 2. Experimental workflow for the comparative long-term stability study of C18 HPLC columns.
Conclusion
The long-term stability of this compound functionalization is anticipated to be superior to that of less sterically hindered C18 silanes, particularly under acidic conditions where hydrolysis of the siloxane bond is a primary degradation mechanism. The bulky diisobutyl groups provide a protective shield that limits the access of hydrolytic agents to the bond connecting the stationary phase to the silica support. However, under basic conditions, the stability of any C18 phase is ultimately limited by the dissolution of the underlying silica. For applications requiring robust performance over extended periods or under harsh conditions, C18-DIB and other sterically protected or polymeric C18 phases represent a significant improvement over traditional monofunctional C18 functionalizations. The selection of the optimal C18 chemistry should be guided by the specific requirements of the application, including the pH and temperature of operation, and should be validated through rigorous stability testing as outlined in this guide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Columns that Last Years | pH Rules for Column Longevity [axionlabs.com]
- 3. Restek - Blog [restek.com]
- 4. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Chain Silanes for Hydrophobic Surface Modification: Featuring Chlorodiisobutyloctadecylsilane
For researchers, scientists, and drug development professionals seeking to impart hydrophobicity to various substrates, the choice of silanizing agent is critical. This guide provides a comparative analysis of chlorodiisobutyloctadecylsilane against other long-chain silanes, focusing on their performance in creating water-repellent surfaces. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes available experimental data for analogous long-chain silanes and discusses the structural impact of alkyl chain branching on hydrophobicity to provide a comprehensive overview.
Long-chain silanes are essential for modifying the surface energy of materials, rendering them hydrophobic. This property is crucial in a multitude of applications, from self-cleaning surfaces and moisture-resistant coatings to advanced drug delivery systems and microfluidics. The hydrophobicity is primarily achieved through the self-assembly of these silane molecules on a substrate, creating a dense, non-polar monolayer that repels water.
The effectiveness of a silane in inducing hydrophobicity is influenced by several factors, including the length of the alkyl chain, the type of reactive group (e.g., chloro, alkoxy), and the steric hindrance of the alkyl groups. This guide will delve into these aspects, with a particular focus on the potential advantages of a branched-chain structure as seen in this compound.
Performance Comparison of Long-Chain Silanes
The most common metric for quantifying surface hydrophobicity is the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The following table summarizes WCA data from various studies for surfaces treated with different long-chain silanes.
| Silane Compound | Alkyl Chain Structure | Substrate | Water Contact Angle (°) | Reference |
| Methyltrimethoxysilane (MTMS) | C1 (Linear) | Silica Nanoparticles | ~0 (Hydrophilic) | [1][2] |
| Trimethoxy(octyl)silane (OTMS) | C8 (Linear) | Silica Nanoparticles | 150.6 ± 6.6 | [1][2] |
| Octyltrimethoxysilane (OTMS) | C8 (Linear) | SiO2-TiO2 coated glass | 140.67 ± 1.23 | [3] |
| Hexadecyltrimethoxysilane (HDTMS) | C16 (Linear) | SiO2-TiO2 coated glass | < 140 | [3] |
| Octadecyltrichlorosilane (OTS) | C18 (Linear) | Silicon Nanowires | 165 | [4] |
| Branched-structured fluorinated silane | Branched | Mesoporous Silica | Higher than linear counterpart | [5] |
| Methyl-substituted alkylsilanes | Branched | General | Better hydrophobic treatment | [6][7] |
The Influence of Branched Alkyl Chains
This compound possesses an octadecyl (C18) chain for a strong hydrophobic backbone, similar to the well-studied octadecyltrichlorosilane (OTS). However, the key differentiator is the presence of two isobutyl groups attached to the silicon atom. This branched structure is expected to have a significant impact on the resulting surface properties.
Studies have suggested that branched-chain silanes can exhibit higher water contact angles compared to their linear counterparts.[5] This is attributed to a more effective shielding of the polar substrate surface due to the bulkier nature of the branched groups. The increased number of methyl (-CH3) groups in the branched structure contributes to a lower surface energy and enhanced hydrophobicity.[6][7] Therefore, it is reasonable to infer that this compound would create a highly hydrophobic surface, likely with a water contact angle comparable to or even exceeding that of linear C18 silanes like OTS. The "diisobutyl" groups are thought to influence the steric hindrance and reactivity of the molecule.[8]
Experimental Protocols
While a specific protocol for this compound is not available, the following is a general, widely applicable procedure for the silanization of a glass or silicon substrate in a solution phase.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Long-chain silane (e.g., this compound)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive , or a suitable detergent)
-
Deionized water
-
Nitrogen or argon gas for drying
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a detergent solution followed by extensive rinsing with deionized water.
-
For silicon-based substrates, a highly effective method for creating a fresh, hydroxylated surface is treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This step should be performed with extreme caution in a fume hood with appropriate personal protective equipment.
-
After cleaning, rinse the substrate thoroughly with deionized water and dry it under a stream of nitrogen or argon gas.
-
To ensure a high density of hydroxyl groups, the substrate can be further activated using an oxygen plasma treatment.
-
-
Silanization:
-
Prepare a solution of the long-chain silane in an anhydrous solvent. A typical concentration ranges from 1-5% (v/v). The reaction should be carried out in a moisture-free environment to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immerse the cleaned and activated substrate in the silane solution. The reaction time can vary from a few minutes to several hours, depending on the silane's reactivity and the desired surface coverage.
-
The reaction is typically carried out at room temperature.
-
-
Rinsing and Curing:
-
After the desired reaction time, remove the substrate from the silane solution.
-
Rinse the substrate thoroughly with the anhydrous solvent to remove any unreacted silane molecules that are not covalently bonded to the surface.
-
Dry the coated substrate with a stream of nitrogen or argon.
-
To complete the formation of a stable siloxane network on the surface, the substrate is typically cured by heating in an oven. Curing temperatures and times can vary, but a common practice is to heat at 100-120°C for about an hour.
-
-
Characterization:
-
The hydrophobicity of the modified surface can be quantified by measuring the static water contact angle using a goniometer.
-
Visualizing the Process and Concepts
To better understand the experimental workflow and the molecular interactions at play, the following diagrams have been generated using Graphviz.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 4. Surface Characteristics of Silicon Nanowires/Nanowalls Subjected to Octadecyltrichlorosilane Deposition and n-octadecane Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 8. nbinno.com [nbinno.com]
The Performance of Chlorodiisobutyloctadecylsilane in Surface Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chlorodiisobutyloctadecylsilane, a sterically hindered long-chain alkylsilane, for surface modification applications. Due to a notable scarcity of direct peer-reviewed comparative studies on this specific compound, this guide extrapolates its expected performance based on established principles of surface chemistry and data from analogous alkylsilanes. The primary applications for such silanes are in creating hydrophobic, well-defined, and stable surfaces, particularly for reversed-phase chromatography and specialized biocompatible materials.
Comparison with Alternative Silanizing Agents
The performance of this compound is best understood by comparing it to other common silanizing agents used for creating hydrophobic surfaces. The key differentiating features of this compound are its long C18 alkyl chain, which imparts significant hydrophobicity, and the bulky diisobutyl groups attached to the silicon atom, which provide steric protection to the siloxane bond at the substrate interface.
A direct quantitative comparison with other silanes from a single peer-reviewed study is unavailable. However, by compiling data from various sources on similar compounds, we can establish a performance landscape.
Table 1: Comparative Performance of Silanizing Agents for Surface Hydrophobization
| Silanizing Agent | Chemical Structure | Expected Water Contact Angle (°) on Glass/Silica | Key Performance Characteristics |
| This compound | C₂₆H₅₅ClSi | ~105-115 (estimated) | High hydrophobicity from the C18 chain. The bulky diisobutyl groups offer enhanced stability against hydrolysis, especially at low pH, by sterically hindering the approach of water to the siloxane bond. This can lead to longer-lasting surface modifications. |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | 107 - 112[1] | A widely used long-chain alkylsilane that forms dense, highly hydrophobic self-assembled monolayers (SAMs). It is known for creating well-ordered and stable surfaces. |
| Octyltrichlorosilane (C8) | C₈H₁₇Cl₃Si | ~100-105 | Shorter alkyl chain compared to C18 silanes, resulting in slightly lower hydrophobicity. It is often used when less retention is desired in chromatographic applications. |
| (3,3,3-Trifluoropropyl)trichlorosilane | C₃H₄F₃Cl₃Si | ~84[1] | Fluorinated silanes can provide both hydrophobic and oleophobic (oil-repellent) properties. However, the hydrophobicity is generally lower than that of long-chain alkylsilanes. |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 70 - 100[1] | A smaller silanizing agent that is often used for end-capping in chromatography to reduce the activity of residual silanol groups. It provides a moderate level of hydrophobicity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification. Below are representative protocols for key experiments related to surface silanization and characterization.
Protocol 1: Surface Silanization
This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass, silica) with a chlorosilane agent like this compound.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene or hexane
-
Deionized water
-
Ethanol
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by extensive rinsing with deionized water and ethanol. Drying the substrate under a stream of nitrogen is recommended. For a more rigorous cleaning, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used with extreme caution in a fume hood.
-
Surface Activation: Immediately before silanization, activate the surface hydroxyl groups by treating the substrate with an oxygen plasma or by immersing it in a solution of ammonium hydroxide and hydrogen peroxide.
-
Silanization: In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a dilute solution (typically 1-5% v/v) of this compound in an anhydrous solvent like toluene or hexane. Immerse the cleaned and activated substrate in this solution. The reaction time can vary from a few minutes to several hours, depending on the desired surface coverage and the reactivity of the silane.
-
Rinsing: After the desired reaction time, remove the substrate from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the silanized substrate in an oven at a temperature typically between 100-120°C for at least one hour to promote the formation of stable siloxane bonds.
Protocol 2: Contact Angle Measurement (Sessile Drop Method)
This protocol outlines the measurement of the static water contact angle to quantify the hydrophobicity of the modified surface.
Materials:
-
Goniometer with a high-resolution camera
-
Microsyringe
-
Deionized water
-
Silanized substrate
Procedure:
-
Sample Placement: Place the silanized substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the software associated with the goniometer to measure the contact angle between the baseline of the droplet and the tangent at the three-phase contact point.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate to obtain an average value and ensure the homogeneity of the surface modification.
Visualizing the Silanization Process and Logic
The following diagrams illustrate the key processes and logical relationships in surface silanization.
Caption: Experimental workflow for surface silanization and characterization.
Caption: Simplified reaction mechanism of chlorosilane with a hydroxylated surface.
Caption: Factors influencing the performance of silanized surfaces.
References
Safety Operating Guide
Navigating the Safe Disposal of Chlorodiisobutyloctadecylsilane: A Procedural Guide
The proper disposal of Chlorodiisobutyloctadecylsilane, a hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring the protection of researchers, scientists, and drug development professionals. Due to its corrosive nature and reactivity with water, stringent protocols must be followed.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, primarily due to its corrosive properties and its violent reaction with water. Contact can cause severe skin burns and eye damage.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] | Chemical-resistant gloves, lab coat, protective clothing.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3] | Safety goggles and/or face shield.[1][2][3] |
| Reactivity | Reacts violently with water, liberating toxic gas.[3][4] | Handle in a dry, well-ventilated area, away from moisture.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[5] The primary disposal method is through an approved waste disposal plant or a licensed hazardous waste management company.[2][4]
-
Containment and Labeling :
-
Segregation :
-
Store the hazardous waste container in a designated, secure area, segregated from incompatible materials, particularly water and aqueous solutions.
-
-
Engage a Certified Hazardous Waste Contractor :
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) or detailed information about the chemical's hazards.
-
-
Documentation :
-
Maintain a detailed record of the waste, including the quantity and date of disposal, in accordance with local and national regulations.
-
Emergency Procedures in Case of a Spill
In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : If it is safe to do so, increase ventilation in the area of the spill.
-
Personal Protection : Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment : Use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do NOT use water.
-
Collection : Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention : If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chlorodiisobutyloctadecylsilane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This compound is a corrosive chemical that causes severe skin burns and eye damage and reacts with moisture.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. All personnel must be trained in the proper use and limitations of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over the goggles to provide additional protection against splashes. Contact lenses should not be worn when handling this chemical. |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Due to the lack of specific breakthrough time data, it is advisable to double-glove and change gloves immediately if contamination is suspected. |
| Flame-Resistant Lab Coat | A lab coat made of a material like Nomex® should be worn over cotton clothing. Polyester or acrylic fabrics should be avoided. The lab coat must be fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with an organic vapor/acid gas cartridge is required if working outside of a certified chemical fume hood or if exposure limits may be exceeded. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted within a certified chemical fume hood with proper ventilation. An emergency eyewash station and safety shower must be readily accessible.
1. Preparation and Engineering Controls:
-
Ensure the chemical fume hood is functioning correctly.
-
Remove all flammable materials and sources of ignition from the work area.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Have spill control materials, such as dry sand or absorbent pads, and a Class B dry chemical or CO2 fire extinguisher readily available. Do not use water-based extinguishers.
2. Chemical Handling:
-
Don all required PPE as detailed in the table above before handling the chemical.
-
Use only non-sparking tools for all operations.
-
When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
Keep the container tightly closed when not in use and work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and its waste must be handled with extreme care due to its reactivity and hazardous nature.
1. Waste Collection:
-
Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with corrosive materials and kept tightly closed.
2. In-Lab Neutralization (for small quantities):
-
Under the direct supervision of a trained professional and within a chemical fume hood, small amounts of waste can be neutralized.
-
Slowly add the chlorosilane waste to a stirred, ice-cooled solution of sodium bicarbonate or a mixture of soda ash and slaked lime. This should be done in a fume hood, wearing full PPE.
-
The reaction can be vigorous and may release hydrogen chloride gas, so the addition must be controlled.
-
The final neutralized slurry should be tested to ensure it is no longer reactive before being collected as hazardous waste.
3. Final Disposal:
-
All neutralized and un-neutralized waste must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
